2-Fluoro-3-methylbenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNTFQQUQFLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382458 | |
| Record name | 2-Fluoro-3-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307975-03-7 | |
| Record name | 2-Fluoro-3-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Fluoro-3-methylbenzyl alcohol (CAS: 307975-03-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl alcohol, a fluorinated aromatic alcohol with applications in synthetic chemistry, particularly in the development of novel therapeutic agents. This document consolidates available chemical data, outlines a plausible synthetic pathway, and details its use in the synthesis of biologically active molecules.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉FO | AK Scientific[1], ChemicalBook[2] |
| Molecular Weight | 140.16 g/mol | AK Scientific[1], ChemicalBook[2] |
| IUPAC Name | (2-Fluoro-3-methylphenyl)methanol | Multiple Sources |
| CAS Number | 307975-03-7 | Multiple Sources |
| Predicted XlogP | 1.5 | PubChem |
| Monoisotopic Mass | 140.06374 Da | PubChem |
Note: Experimental values for properties such as boiling point, melting point, and density are not consistently reported in publicly accessible literature.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde. This plausible synthetic route starts from 2-fluoro-3-methylbenzaldehyde.
Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzaldehyde
This protocol is a representative method based on standard chemical literature for the reduction of aldehydes to alcohols using sodium borohydride.[3]
Materials:
-
2-Fluoro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product may be purified by flash column chromatography on silica gel if necessary.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications. A notable example is its use in the preparation of imidazopyrazine derivatives, which are being investigated as potential therapeutic agents.
Role in the Synthesis of Imidazopyrazine Derivatives
A patent discloses the use of this compound in the synthesis of imidazopyrazine derivatives for the potential treatment of various disorders, including schizophrenia spectrum disorders, neurotic and stress-related disorders, and substance-related and addictive disorders.[4]
Experimental Protocol: Synthesis of an Imidazopyrazine Derivative
The following is a generalized protocol based on the procedure described in patent WO2020245137A1.[4]
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Imidazopyrazine core (Example 3a in the patent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Water
Procedure:
-
A mixture of this compound (2.0 eq) and CDI (2.0 eq) in DMF is heated at 50°C for 30 minutes. This step forms an activated intermediate.
-
The imidazopyrazine core (1.0 eq) and DIPEA (3.0 eq) are sequentially added to the reaction mixture.
-
The reaction is stirred for 16 hours at room temperature.
-
Upon completion, the reaction mixture is diluted with a 1:1 mixture of MeOH/Water.
-
The product is then filtered and purified by semipreparative HPLC to yield the desired imidazopyrazine derivative.
Spectroscopic Data
Experimentally determined spectroscopic data for this compound are not widely available. For structural confirmation and purity assessment, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed. The expected spectral features can be predicted based on the structure of the molecule.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons, the benzylic CH₂ protons, the methyl protons, and the hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the methyl carbon. The carbon atoms in proximity to the fluorine atom will exhibit C-F coupling.
-
IR: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching bands for the aromatic ring and the aliphatic groups, and C=C stretching bands for the aromatic ring are also expected.
-
MS: A molecular ion peak corresponding to the molecular weight of the compound (140.16 g/mol ).
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not universally available, data for structurally similar compounds such as other fluorinated benzyl alcohols suggest that it should be handled with care.
General Safety Precautions:
-
Irritant: May cause skin and eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.
References
physicochemical properties of 2-Fluoro-3-methylbenzyl alcohol
An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-3-methylbenzyl Alcohol
Abstract
This document provides a detailed overview of the core , a substituted aromatic alcohol of interest in chemical synthesis and drug development. It consolidates available data on its structural and physical characteristics, outlines standard experimental protocols for their determination, and discusses its synthesis and reactivity. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
This compound, with the chemical formula C₈H₉FO, is an aromatic primary alcohol. Its structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a hydroxymethyl group at position 1. The presence and relative positions of these functional groups—the electron-withdrawing fluorine, the electron-donating methyl group, and the reactive alcohol moiety—impart specific chemical characteristics that make it a valuable intermediate in organic synthesis. Understanding its fundamental physicochemical properties is crucial for its effective application in research and development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2-Fluoro-3-methylphenyl)methanol | [1] |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [2] |
| Monoisotopic Mass | 140.06374 Da | [1] |
| Physical State | Not specified (likely liquid or low-melting solid) | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Water Solubility | Insoluble (predicted for analogue) | [3] |
| XlogP (Predicted) | 1.5 | [1] |
| SMILES | CC1=C(C(=CC=C1)CO)F | [1] |
| InChIKey | QUXNTFQQUQFLDI-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Synthesis
Substituted benzyl alcohols are commonly synthesized through the reduction of the corresponding benzoic acids or benzaldehydes. A general and industrially relevant pathway involves the catalytic hydrogenation of the aldehyde or the reduction of the carboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This common synthesis approach provides a reliable method for producing this compound from its carbonyl precursors.[4]
References
An In-depth Technical Guide to 2-Fluoro-3-methylbenzyl Alcohol: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl alcohol, a valuable research chemical and building block in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. A standard laboratory-scale synthesis protocol is provided, along with expected analytical data for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.
Molecular Structure and Chemical Formula
This compound, with the CAS Number 307975-03-7, is an aromatic alcohol. The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a hydroxymethyl group at position 1.
Molecular Formula: C₈H₉FO[1]
IUPAC Name: (2-Fluoro-3-methylphenyl)methanol[1]
SMILES: Cc1cccc(F)c1CO
InChI: InChI=1S/C8H9FO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3[1]
InChIKey: QUXNTFQQUQFLDI-UHFFFAOYSA-N[1]
The structural formula of this compound is depicted in the following diagram:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that experimental values for some properties, such as melting and boiling points, are not widely reported in the literature and may vary depending on the purity of the sample.
| Property | Value | Reference |
| Molecular Weight | 140.16 g/mol | [1] |
| Molecular Formula | C₈H₉FO | [1] |
| CAS Number | 307975-03-7 | |
| Appearance | Not specified (likely a colorless liquid or low-melting solid) | |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Density | Not determined | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. |
Synthesis Protocol
A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2-fluoro-3-methylbenzoic acid, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[2][3][4][5]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-fluoro-3-methylbenzoic acid in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF is added dropwise to the stirred solution of the carboxylic acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0 °C.
-
Isolation: The resulting precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
Characterization Data
The following tables summarize the expected analytical data for this compound. The exact values may vary slightly depending on the solvent and instrument used for analysis.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 3H | Aromatic protons |
| ~4.70 | s | 2H | -CH₂OH |
| ~2.30 | s | 3H | -CH₃ |
| ~1.90 | t (broad) | 1H | -OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 245 Hz) | C-F |
| ~138 | Aromatic C-CH₃ |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 (d, J ≈ 15 Hz) | Aromatic C-CH₂OH |
| ~115 (d, J ≈ 20 Hz) | Aromatic C-H |
| ~60 (d, J ≈ 5 Hz) | -CH₂OH |
| ~15 | -CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 (broad) | O-H stretch |
| ~2920 | C-H stretch (aliphatic) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-F stretch |
| ~1030 | C-O stretch |
MS (Mass Spectrometry)
| m/z | Assignment |
| 140 | [M]⁺ (Molecular ion) |
| 122 | [M - H₂O]⁺ |
| 111 | [M - CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Conclusion
This technical guide provides essential information on the molecular structure, properties, and a reliable synthesis protocol for this compound. The presented data serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its application in various synthetic and research endeavors.
References
synthesis of 2-Fluoro-3-methylbenzyl alcohol from 2-fluoro-3-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-methylbenzyl alcohol from its corresponding aldehyde, 2-fluoro-3-methylbenzaldehyde. The primary focus of this document is the chemical reduction of the aldehyde functionality to a primary alcohol. This transformation is a fundamental process in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and other fine chemicals. This guide details the prevalent methodologies for this reduction, including the use of sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. For each method, a comparative analysis of reaction conditions, yields, and safety considerations is presented. Detailed experimental protocols are provided, and quantitative data from analogous reactions are summarized to serve as a valuable reference for researchers and professionals in drug development.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available 2-fluoro-3-methylbenzaldehyde is a critical step in the development of more complex molecules. The reduction of an aldehyde to a primary alcohol is a well-established transformation in organic chemistry, and several reliable methods are available to achieve this conversion. The choice of a specific method often depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost and safety. This guide will explore the most common and effective methods for this synthesis.
Overview of Synthetic Pathways
The primary route for the synthesis of this compound is the reduction of 2-fluoro-3-methylbenzaldehyde. This can be achieved through several key methodologies:
-
Hydride Reduction with Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often preferred for its ease of handling and high yields.
-
Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of functional groups, requiring more stringent reaction conditions.
-
Catalytic Hydrogenation: A "green" and efficient method that utilizes hydrogen gas and a metal catalyst.
The general transformation is depicted in the following reaction scheme:
Caption: General reaction scheme for the reduction of 2-fluoro-3-methylbenzaldehyde.
Comparative Analysis of Reduction Methods
The selection of an appropriate reduction method is crucial for a successful synthesis. The following table summarizes quantitative data for the reduction of various substituted benzaldehydes, providing a comparative reference for the synthesis of this compound.
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethoxy-3-methoxybenzaldehyde | NaBH₄ (Ultrasonic) | - | Room Temp | 0.25 | 96 | [1] |
| Benzaldehyde | NaBH₄ / wet SiO₂ | - | Room Temp | 0.5 | 94 | [2] |
| 2-Chlorobenzaldehyde | NaBH₄ / NaNO₃ / H₂O | Water | Room Temp | 1 | 95 | [3] |
| Cinnamaldehyde | LiAlH₄ | Diethyl ether | -10 to 10 | 0.5 | High | [2] |
| Benzaldehyde Derivatives | Ru/CMK-3 | Isopropanol | 80 | 1 | >99 | [4] |
| 4-Chlorobenzaldehyde | Ru/CMK-3 | Isopropanol | 80 | 1 | 87.3 | [4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using the three primary methods.
Sodium Borohydride (NaBH₄) Reduction
This method is often the preferred choice due to its simplicity, selectivity, and safety profile.
Workflow:
Caption: Workflow for NaBH₄ reduction.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding 1M hydrochloric acid (HCl) until the pH is acidic (pH ~5-6) and gas evolution ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Lithium Aluminum Hydride (LiAlH₄) Reduction
This method is suitable for a rapid and complete reduction. However, it requires strict anhydrous conditions and careful handling of the pyrophoric reagent.
Workflow:
Caption: Workflow for LiAlH₄ reduction.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (1.1 eq) and anhydrous tetrahydrofuran (THF) (15 mL per gram of LiAlH₄).
-
Cool the suspension to 0°C in an ice bath under a nitrogen atmosphere.
-
Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous THF (5 mL per gram of aldehyde) and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 30-60 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction carefully by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (NaOH) (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Allow the mixture to warm to room temperature and stir for 15 minutes. A granular precipitate should form.
-
Filter the solid through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or flash column chromatography.
Catalytic Hydrogenation
This method is an environmentally friendly alternative that often provides high yields and purity.
Workflow:
Caption: Workflow for catalytic hydrogenation.
Procedure:
-
In a hydrogenation vessel, dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of aldehyde).
-
Add 10% palladium on carbon (Pd/C) (1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the product, which is often of high purity. Further purification can be performed if necessary.
Safety Considerations
-
Sodium Borohydride (NaBH₄): While safer than LiAlH₄, it is still a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. It reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Appropriate fire-extinguishing material (e.g., dry sand) should be readily available.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a blast shield and operate in a well-ventilated area. The palladium catalyst can be pyrophoric upon exposure to air after the reaction, especially when dry. The filter cake should be kept wet with water before disposal.
Conclusion
The synthesis of this compound from 2-fluoro-3-methylbenzaldehyde can be effectively achieved through several reduction methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety protocols. Sodium borohydride reduction offers a good balance of reactivity, selectivity, and safety for most laboratory-scale syntheses. Lithium aluminum hydride provides a more powerful option when rapid and complete reduction is necessary, though it demands more stringent handling procedures. Catalytic hydrogenation stands out as a green and efficient alternative, particularly for larger-scale production. The protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their needs.
References
- 1. Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 4. adichemistry.com [adichemistry.com]
Navigating the Solubility of 2-Fluoro-3-methylbenzyl Alcohol: A Technical Guide
Introduction
2-Fluoro-3-methylbenzyl alcohol is an aromatic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is critical for researchers, scientists, and drug development professionals involved in process development, formulation, and quality control. The solubility profile dictates the choice of solvents for reactions, purification, and the preparation of formulations.
This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents detailed experimental protocols for its quantitative determination in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.
Physicochemical Properties and Theoretical Solubility Profile
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." The structure of this compound, featuring a polar hydroxyl group, a nonpolar aromatic ring, a hydrophobic methyl group, and an electronegative fluorine atom, suggests a nuanced solubility profile.
-
Molecular Structure: C₈H₉FO
-
Molar Mass: 140.15 g/mol
-
Key Structural Features:
-
Hydroxyl Group (-OH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) and, to a lesser extent, in water.[1]
-
Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar solvents such as toluene, hexane, and other hydrocarbons.
-
Methyl Group (-CH₃): This alkyl group is nonpolar and increases the hydrophobic character of the molecule, which tends to decrease solubility in highly polar solvents like water.[2]
-
Fluorine Atom (-F): Fluorine is the most electronegative element, and its presence can influence the molecule's dipole moment and its ability to participate in hydrogen bonding as an acceptor. The effect of fluorination on the solubility of benzyl alcohol derivatives can be complex, influencing both polarity and intermolecular interactions.[3]
-
Expected Solubility Trends:
Based on these structural features, the following general solubility trends can be anticipated for this compound:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) due to the combined influence of the hydroxyl group and the overall molecular structure. Benzyl alcohol, the parent compound, is miscible with alcohols.[4]
-
Moderate to Good Solubility: Expected in solvents of intermediate polarity like dichloromethane and ethers.
-
Low Solubility: Expected in highly nonpolar solvents (e.g., hexane, cyclohexane) and in water. The hydrophobic nature of the substituted benzene ring will likely limit its aqueous solubility, although it will be higher than that of the corresponding toluene derivative due to the hydroxyl group.[5][6]
The following table provides a template for recording experimentally determined solubility data.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Polar Aprotic | Acetone | |||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Nonpolar Aromatic | Toluene | |||
| Nonpolar Aliphatic | Hexane | |||
| Cyclohexane | ||||
| Chlorinated | Dichloromethane | |||
| Chloroform |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. The following protocols for the gravimetric and UV-Vis spectroscopic methods are widely accepted and can be readily implemented.
Gravimetric Method
The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a solvent.[6] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[7]
Apparatus and Materials:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Conical flasks or vials with secure caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)
-
Evaporating dish or pre-weighed vial
-
Oven
-
Desiccator
-
This compound
-
Selected organic solvents
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a conical flask. An excess of the solid should be visible.
-
Securely cap the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Periodically check to ensure undissolved solid remains.
-
-
Separation of Saturated Solution:
-
Allow the flask to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.
-
Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is crucial to remove any fine, undissolved particles.
-
-
Solvent Evaporation and Weighing:
-
Weigh the evaporating dish containing the filtrate to determine the mass of the saturated solution.
-
Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C, depending on the solvent's boiling point). A vacuum oven is preferred for high-boiling point solvents.
-
Continue drying until a constant weight is achieved.
-
Cool the dish in a desiccator before each weighing to prevent moisture absorption.
-
Calculation:
-
Weight of empty dish: W₁
-
Weight of dish + saturated solution: W₂
-
Weight of dish + dry solute: W₃
-
Weight of solute: W₄ = W₃ - W₁
-
Weight of solvent: W₅ = W₂ - W₃
The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.
UV-Vis Spectroscopic Method
This method is suitable for compounds that possess a chromophore and absorb ultraviolet or visible light. It is a rapid and sensitive technique, ideal for high-throughput screening.[8]
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker
-
Filtration apparatus
-
This compound
-
UV-grade organic solvents
Procedure:
-
Determination of Maximum Absorbance (λ_max):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations by accurately weighing the solute and dissolving it in a known volume of the solvent.
-
Measure the absorbance of each standard solution at the determined λ_max.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, and its equation (from the Beer-Lambert law, A = εbc) will be used to determine the concentration of the unknown sample.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).
-
Filter the saturated solution to remove any undissolved solid.
-
Accurately dilute a known volume of the clear filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
Calculation:
-
Using the equation from the calibration curve, calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Stability and Storage of 2-Fluoro-3-methylbenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-3-methylbenzyl alcohol. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related benzyl alcohol derivatives to infer potential degradation pathways and appropriate handling procedures. All recommendations should be verified through compound-specific stability studies.
Physicochemical Properties and General Stability
This compound is a substituted aromatic alcohol. The presence of the fluorine atom and the methyl group on the benzene ring can influence its chemical reactivity and stability compared to unsubstituted benzyl alcohol. Generally, benzyl alcohols are known to be susceptible to oxidation, especially in the presence of air and light. They are typically stable under standard ambient conditions when stored properly.
Recommended Storage Conditions: To ensure the long-term integrity of this compound, the following storage conditions are recommended based on safety data sheets for similar compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light. | Benzyl alcohols can be susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | Prevents oxidation by atmospheric oxygen. |
| Ventilation | Store in a well-ventilated area. | General safety precaution for chemical storage. |
| Incompatible Materials | Keep away from strong oxidizing agents, acids, and bases. | Avoids potential hazardous reactions and degradation. |
Potential Degradation Pathways
Based on the known degradation of benzyl alcohol, the following pathways are proposed for this compound. The fluorine and methyl substituents may affect the rate and regioselectivity of these reactions.
Oxidation
The primary degradation pathway for benzyl alcohols is oxidation of the benzylic alcohol group. This can occur in the presence of atmospheric oxygen and can be accelerated by heat, light, and metal catalysts. The initial oxidation product is the corresponding aldehyde, which can be further oxidized to a carboxylic acid.
-
Step 1: Oxidation of this compound to 2-Fluoro-3-methylbenzaldehyde.
-
Step 2: Further oxidation of 2-Fluoro-3-methylbenzaldehyde to 2-Fluoro-3-methylbenzoic acid.
Photodegradation
Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions. For benzyl alcohols, this can lead to the formation of various photoproducts, including the corresponding aldehyde and potentially products from the cleavage of the C-C bond between the phenyl ring and the carbinol carbon.
Thermal Degradation
At elevated temperatures, benzyl alcohol can undergo decomposition. For substituted benzyl alcohols, the specific degradation products will depend on the nature and position of the substituents. High temperatures could potentially lead to the formation of cresols or other rearrangement products.
Acid/Base Catalyzed Degradation
Strong acidic or basic conditions can promote dehydration or other rearrangement reactions of benzyl alcohols. While generally stable under neutral pH, prolonged exposure to harsh pH conditions should be avoided.
Experimental Protocols for Stability Testing
To assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.
Development of a Stability-Indicating HPLC Method
A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The method should be optimized to achieve adequate separation of the parent compound from its potential degradation products.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. The following conditions are recommended:
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize before analysis. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize before analysis. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period. |
| Photodegradation | Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber. |
Synthesis and Potential Impurities
The synthesis of this compound likely involves the reduction of a corresponding benzoic acid or benzaldehyde derivative. Potential process-related impurities could include:
-
Starting Materials: Unreacted 2-fluoro-3-methylbenzoic acid or 2-fluoro-3-methylbenzaldehyde.
-
By-products of Reduction: Over-reduction products or by-products from the specific reducing agent used.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Impurities should be monitored using a validated analytical method, and their levels controlled according to relevant regulatory guidelines.
Conclusion
An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Fluoro-3-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 2-Fluoro-3-methylbenzyl alcohol (CAS No. 307975-03-7), a fluorinated aromatic alcohol used in chemical synthesis and research.[1][2][3] Given the limited publicly available toxicological data for this specific compound, this guide amalgamates information from Safety Data Sheets (SDS) for the compound and its close structural analogs, alongside general toxicological principles for fluorinated aromatic compounds. The aim is to equip researchers and drug development professionals with the necessary knowledge to handle this chemical safely.
Hazard Identification and Classification
While a specific GHS classification for this compound is not universally available, based on the data from suppliers and the hazard profiles of structurally similar compounds such as 2-Fluoro-3-methoxybenzyl alcohol and other substituted benzyl alcohols, a GHS classification can be inferred. The primary hazards are expected to be related to irritation of the skin, eyes, and respiratory tract.[4]
Table 1: GHS Classification and Hazard Statements
| Hazard Class | Category | Hazard Statement | Source (Analog) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [4] |
Note: This classification is based on data for 2-Fluoro-3-methoxybenzyl alcohol and is provided as a likely hazard profile in the absence of specific data for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2-Fluoro-3-methoxybenzyl alcohol | Benzyl Alcohol |
| CAS Number | 307975-03-7[1][2][3] | 178974-59-9[4] | 100-51-6 |
| Molecular Formula | C8H9FO[2][3] | C8H9FO2[4] | C7H8O |
| Molecular Weight | 140.15 g/mol | 156.15 g/mol | 108.14 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) | Not specified | Colorless liquid |
| Boiling Point | Not available | Not available | 205.3 °C |
| Flash Point | Not available | Not available | 93 °C |
| Solubility | Not specified | Not specified | Slightly soluble in water |
Toxicological Information
Table 3: Acute Toxicity Data for Benzyl Alcohol (for reference)
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 1230 mg/kg |
| Dermal LD50 | Rabbit | 2000 mg/kg |
| Inhalation LC50 | Rat (4h) | >4178 mg/m³ |
Source: Data for Benzyl Alcohol. The toxicity of this compound may differ.
The introduction of a fluorine atom can alter the metabolic profile and toxicity of a molecule. While fluorination can sometimes decrease toxicity, in other cases, it can enhance it. Therefore, this compound should be handled with the assumption that it may have a toxicological profile similar to or potentially more pronounced than benzyl alcohol.
Safety Precautions and Personal Protective Equipment (PPE)
Based on the anticipated hazards, the following safety precautions and personal protective equipment are mandatory when handling this compound.
Table 4: Recommended Safety Precautions and PPE
| Precaution/PPE | Specification | Rationale |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[6] | To minimize inhalation of vapors. |
| Eye Protection | Chemical safety goggles or a face shield.[4] | To protect against splashes and eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |
| Respiratory Protection | Not typically required with adequate engineering controls. If vapors are not controlled, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent respiratory irritation in case of insufficient ventilation. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent ingestion. |
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Source: General first aid procedures for chemical exposure, consistent with SDS for related compounds.[6]
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Representative Experimental Protocol: In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This protocol is a general method to assess the cytotoxicity of a test compound and can be adapted for this compound. The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]
1. Cell Culture:
- Culture a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in an incubator at 37°C in a humidified atmosphere of 5% CO2.
2. Seeding of Cells:
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed the cells into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
3. Treatment with Test Compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
- Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls.
- Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
4. Neutral Red Uptake Assay:
- After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
- Add 100 µL of medium containing a final concentration of 50 µg/mL of neutral red to each well.
- Incubate the plates for 3 hours to allow for dye uptake by viable cells.
- After incubation, remove the neutral red medium and wash the cells with PBS.
- Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.
- Shake the plates for 10 minutes on a microplate shaker.
5. Data Analysis:
- Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Logical Relationship: Chemical Hazard Assessment Workflow
A systematic approach is necessary to evaluate and manage the risks associated with handling chemicals in a laboratory setting.[8]
Caption: A general workflow for assessing and managing chemical hazards in a laboratory.
Signaling Pathway: Postulated Metabolic Pathway of this compound
The metabolism of benzyl alcohol in biological systems typically involves oxidation to the corresponding aldehyde and then to the carboxylic acid, which is subsequently conjugated and excreted. It is plausible that this compound follows a similar metabolic pathway.
Caption: A postulated metabolic pathway for this compound based on known benzyl alcohol metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 307975-03-7 this compound AKSci Z0495 [aksci.com]
- 8. Acute benzyl alcohol intoxication: An autopsy case report - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-3-methylbenzyl alcohol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl alcohol, a fluorinated aromatic alcohol of interest in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, outlines plausible synthetic routes based on established chemical principles, and provides detailed hypothetical experimental protocols. Due to the limited publicly available information on the specific discovery and detailed synthetic procedures for this compound, this guide consolidates general knowledge of related reactions to provide a practical framework for its synthesis and handling.
Introduction
This compound, with the CAS number 307975-03-7, is a substituted aromatic alcohol. The presence of a fluorine atom and a methyl group on the benzene ring imparts unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. The fluorine substituent can influence metabolic stability, binding affinity, and lipophilicity of a parent molecule, properties of significant interest in drug design. This guide aims to provide a foundational understanding of this compound for researchers and professionals in the field.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its potential precursors, 2-Fluoro-3-methylbenzoic acid and 2-Fluorotoluene, is presented below. These properties are essential for designing synthetic procedures, purification methods, and for safe handling and storage.
| Property | This compound | 2-Fluoro-3-methylbenzoic acid | 2-Fluorotoluene |
| CAS Number | 307975-03-7 | 315-31-1 | 95-52-3 |
| Molecular Formula | C₈H₉FO | C₈H₇FO₂ | C₇H₇F |
| Molecular Weight | 140.16 g/mol | 154.14 g/mol | 110.13 g/mol |
| Appearance | Not specified in available literature | White to off-white solid | Colorless liquid |
| Boiling Point | Not specified in available literature | Not specified in available literature | 113-114 °C |
| Melting Point | Not specified in available literature | Not specified in available literature | -62 °C |
| Density | Not specified in available literature | Not specified in available literature | 1.001 g/mL at 25 °C |
Discovery and History
The specific details surrounding the initial discovery and first synthesis of this compound are not well-documented in readily accessible scientific literature or patents. Its CAS number, 307975-03-7, indicates its registration in the chemical literature, and its commercial availability suggests its use as a building block in organic synthesis. The compound is mentioned in a patent (WO2020245137A1) as a reactant in the synthesis of imidazopyrazine derivatives, highlighting its role as a chemical intermediate in the development of new molecules. However, the patent does not provide the synthesis protocol for the alcohol itself. The history of this specific molecule is likely embedded within the broader context of the development of fluorinated organic compounds for applications in medicinal chemistry and materials science.
Synthetic Routes
Two primary synthetic pathways for the preparation of this compound can be proposed based on standard organic chemistry transformations:
-
Reduction of 2-Fluoro-3-methylbenzoic acid: This is a common and generally high-yielding method for the synthesis of benzyl alcohols.
-
Hydroxymethylation of 2-Fluorotoluene: This route involves the direct introduction of a hydroxymethyl group onto the aromatic ring.
The following sections will detail the hypothetical experimental protocols for these routes.
Synthesis of 2-Fluoro-3-methylbenzoic acid (Precursor)
A potential route to the precursor, 2-Fluoro-3-methylbenzoic acid, involves the ortho-lithiation of 2-fluorotoluene followed by carboxylation.
Synthesis Route 1: Reduction of 2-Fluoro-3-methylbenzoic acid
This is a reliable method for converting a carboxylic acid to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Synthesis Route 2: Hydroxymethylation of 2-Fluorotoluene
This approach involves an electrophilic substitution reaction to introduce the hydroxymethyl group. This can be a more direct route but may suffer from issues with regioselectivity and side reactions.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the routes described above. These protocols are derived from standard procedures for similar transformations and should be adapted and optimized by a qualified chemist.
Protocol for Synthesis Route 1: Reduction of 2-Fluoro-3-methylbenzoic acid with Lithium Aluminum Hydride
Materials:
-
2-Fluoro-3-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.
-
Reagent Addition: The flask is allowed to cool to room temperature under nitrogen. Anhydrous THF (100 mL) and lithium aluminum hydride (X g, Y mmol, 1.5 eq.) are added to the flask. The suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of 2-Fluoro-3-methylbenzoic acid (A g, B mmol, 1.0 eq.) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of deionized water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally deionized water (3X mL).
-
Workup: The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Protocol for Synthesis Route 2: Hydroxymethylation of 2-Fluorotoluene
Materials:
-
2-Fluorotoluene
-
Paraformaldehyde
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-Fluorotoluene (A g, B mmol, 1.0 eq.) and glacial acetic acid (100 mL).
-
Reagent Addition: Cool the mixture in an ice bath and add paraformaldehyde (X g, Y mmol, 1.2 eq.). While stirring vigorously, slowly add concentrated sulfuric acid (Z mL) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker containing ice water (200 mL) and extract with dichloromethane (3 x 75 mL).
-
Neutralization and Washing: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases. Then wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, which may contain isomeric byproducts, is purified by column chromatography on silica gel to isolate this compound.
Safety and Handling
This compound and its precursors should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All reactions involving flammable solvents and reactive reagents like lithium aluminum hydride must be conducted with extreme caution and under an inert atmosphere. Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and disposal information.
Conclusion
A Technical Guide to 2-Fluoro-3-methylbenzyl Alcohol for Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-3-methylbenzyl alcohol, a key building block in medicinal chemistry and organic synthesis. This document outlines its commercial availability, a representative synthetic application, and its role in the broader context of drug discovery.
Commercial Sourcing of this compound
The availability of high-quality starting materials is crucial for reproducible research and development. This compound can be sourced from a number of specialized chemical suppliers. The following table summarizes the quantitative data available from prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| AK Scientific, Inc. | Z0495 | ≥ 95% | 1g, 5g, 10g, 25g[1] |
| Combi-Blocks (via Sigma-Aldrich) | COM448620147 | - | -[2] |
Data for Combi-Blocks is listed on the Sigma-Aldrich website, but specific purity and quantity information was not available at the time of this guide's compilation.
Application in Organic Synthesis: A Representative Protocol
This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its hydroxyl group can be readily functionalized, for example, through esterification to introduce new pharmacophores or modify the physicochemical properties of a lead compound. The following is a representative experimental protocol for the esterification of a substituted benzyl alcohol.
Representative Experiment: Synthesis of a Benzyl Ester
Objective: To provide a general procedure for the esterification of a substituted benzyl alcohol, illustrating a common synthetic application for compounds like this compound.
Methodology:
-
Reagent Preparation:
-
Dissolve the substituted benzyl alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (1.5 equivalents), such as triethylamine or pyridine, to the solution.
-
In a separate container, dissolve the carboxylic acid (1.2 equivalents) in the same solvent.
-
-
Reaction Setup:
-
Cool the benzyl alcohol solution to 0 °C using an ice bath.
-
Slowly add the carboxylic acid solution to the stirring benzyl alcohol solution.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), to the reaction mixture.
-
-
Reaction Execution:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ester.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Visualizing Synthetic and Discovery Workflows
To conceptualize the utility of this compound, the following diagrams illustrate a general synthetic workflow and its position within the drug discovery pipeline.
References
Methodological & Application
2-Fluoro-3-methylbenzyl Alcohol: A Key Building Block for Potent Kinase Inhibitors in Medicinal Chemistry
Abstract
2-Fluoro-3-methylbenzyl alcohol has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted therapies. The strategic incorporation of the 2-fluoro-3-methylphenyl moiety can significantly enhance the pharmacological properties of drug candidates. The fluorine atom, with its high electronegativity and small size, can improve metabolic stability, modulate lipophilicity, and increase binding affinity to target proteins.[1][2] This document provides detailed application notes on the use of this compound in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, along with comprehensive experimental protocols for key synthetic transformations.
Introduction
Fluorinated organic compounds play a crucial role in modern drug discovery and development. The introduction of fluorine into a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity.[2] this compound is a versatile precursor for introducing the 2-fluoro-3-methylbenzyl group into target molecules. This moiety is particularly relevant in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One important family of kinases is the Tropomyosin receptor kinase (TRK) family (TrkA, TrkB, and TrkC), which are activated by neurotrophins and play a critical role in the development and function of the nervous system.[3][4] Gene fusions involving the NTRK genes can lead to the formation of constitutively active TRK fusion proteins that act as oncogenic drivers in a variety of tumors.[5]
Larotrectinib is a potent and selective inhibitor of TRK fusion proteins.[5] Analogs of Larotrectinib incorporating the 2-fluoro-3-methylbenzyl moiety have shown significant promise as TrkA inhibitors. This document will focus on the synthetic route to a representative TrkA inhibitor starting from this compound.
Application in the Synthesis of TrkA Inhibitors
This compound serves as a key starting material for the synthesis of potent TrkA inhibitors. The synthesis typically involves a two-step process:
-
Activation of the Alcohol : The hydroxyl group of this compound is a poor leaving group. Therefore, it is first converted to a more reactive functional group, such as a benzyl bromide. This transformation "activates" the building block for subsequent nucleophilic substitution reactions.
-
Coupling with a Heterocyclic Core : The activated 2-fluoro-3-methylbenzyl bromide is then coupled with a suitable nitrogen-containing heterocyclic core, such as a pyrazole derivative, to assemble the final kinase inhibitor.
This synthetic strategy allows for the modular construction of complex drug molecules, where the properties of the final compound can be fine-tuned by modifying the structure of the building blocks.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of a representative TrkA inhibitor using this compound as a starting material.
Table 1: Synthesis of 2-Fluoro-3-methylbenzyl Bromide
| Step | Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | PBr₃ | Dichloromethane | 0 to RT | 2 | 92 |
Table 2: Synthesis of a Representative TrkA Inhibitor
| Step | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2 | 2-Fluoro-3-methylbenzyl bromide, Pyrazole Intermediate | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
Table 3: Biological Activity of the Final Compound
| Compound | Target | IC₅₀ (nM) |
| TrkA Inhibitor | TrkA | 15 |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-3-methylbenzyl bromide
Objective: To activate this compound for subsequent nucleophilic substitution by converting the hydroxyl group to a bromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford 2-Fluoro-3-methylbenzyl bromide as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of the TrkA Inhibitor
Objective: To synthesize the final TrkA inhibitor by coupling 2-Fluoro-3-methylbenzyl bromide with a pyrazole intermediate.
Materials:
-
2-Fluoro-3-methylbenzyl bromide
-
Appropriate pyrazole intermediate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazole intermediate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and 2-Fluoro-3-methylbenzyl bromide (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure TrkA inhibitor.
Visualizations
Signaling Pathway
Caption: TrkA Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Synthetic Workflow for TrkA Inhibitor.
References
- 1. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2015148344A3 - Trka kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Oxidation of 2-Fluoro-3-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, providing key intermediates for the construction of complex molecules, particularly in the pharmaceutical industry. 2-Fluoro-3-methylbenzyl alcohol is a valuable starting material, and its oxidation product, 2-fluoro-3-methylbenzaldehyde, serves as a crucial building block in the synthesis of various bioactive compounds, including anti-inflammatory and analgesic agents. The presence of the fluoro and methyl groups on the aromatic ring can significantly influence the pharmacological properties of the final drug candidates, such as metabolic stability and binding affinity to biological targets.
This document provides detailed application notes and experimental protocols for the oxidation of this compound to 2-fluoro-3-methylbenzaldehyde using common and effective oxidizing agents: Pyridinium Chlorochromate (PCC), Activated Manganese Dioxide (MnO₂), and Swern Oxidation.
Reaction of this compound with Oxidizing Agents
The oxidation of this compound to 2-fluoro-3-methylbenzaldehyde can be achieved using several mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. The choice of oxidant often depends on factors such as substrate tolerance to reaction conditions, desired scale, and ease of workup.
Oxidation with Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a versatile and reliable reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), at room temperature.[2]
Data Presentation
| Starting Material | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | PCC | DCM | RT | 2-4 | >80 | [2] |
| 4-Methylbenzyl alcohol | PCC | DCM | RT | 2 | 92 | Representative |
| 4-Fluorobenzyl alcohol | PCC | DCM | RT | 3 | 88 | Representative |
Experimental Protocol
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (5-10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short pad of silica gel to filter off the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Oxidation with Activated Manganese Dioxide (MnO₂)
Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols.[3] The reaction is heterogeneous and typically carried out by stirring the alcohol with a stoichiometric excess of MnO₂ in a non-polar solvent like dichloromethane or chloroform at room temperature or with gentle heating.[4][5]
Data Presentation
Specific quantitative data for the MnO₂ oxidation of this compound is not available in the reviewed literature. The table below presents data for the oxidation of other benzylic alcohols as a reference.
| Starting Material | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Activated MnO₂ | Dichloromethane | RT | 24 | 85-95 | [6] |
| 4-Chlorobenzyl alcohol | Activated MnO₂ | Chloroform | Reflux | 5 | 90 | [6] |
| Cinnamyl alcohol | Activated MnO₂ | Hexane | RT | 4 | 92 | [4] |
Experimental Protocol
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite® or filter paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, 10-20 mL per gram of alcohol) in a round-bottom flask, add activated MnO₂ (5-10 equivalents).
-
Stir the suspension vigorously at room temperature or under reflux. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.
-
Wash the filter cake thoroughly with the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-fluoro-3-methylbenzaldehyde.
-
Purify the product by column chromatography or distillation if required.
Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[7][8] A hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then used to promote the elimination reaction.
Data Presentation
While a specific protocol for this compound was not found, the Swern oxidation is widely applicable to a broad range of substituted benzyl alcohols with generally high yields.
| Starting Material | Activating Agent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | (COCl)₂ | Et₃N | -78 to RT | 1-2 | 84.7 | [9] |
| 1-N-Benzyl-9,10-dihydrolysergol | TFAA | TEA | -65 | 16 | 67 | [10] |
| Various primary alcohols | (COCl)₂ | Et₃N | -78 to RT | 1-3 | >90 | [11][12] |
Experimental Protocol
Materials:
-
This compound
-
Oxalyl chloride or Trifluoroacetic anhydride (TFAA)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a septum
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via syringe. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise over 5-10 minutes. Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
General Reaction Scheme
Caption: General oxidation of this compound.
Experimental Workflow for Swern Oxidation
Caption: Step-by-step workflow for Swern oxidation.
Applications in Drug Development
2-Fluoro-3-methylbenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. The unique substitution pattern on the aromatic ring can impart favorable properties to the final drug molecule.
For instance, fluorinated benzaldehyde derivatives are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and its analogues.[13][14] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Furthermore, studies on benzaldehyde derivatives have indicated their potential to modulate key signaling pathways involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][15] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including the production of pro-inflammatory cytokines.[16] Inhibition of this pathway can lead to a reduction in the inflammatory response.
MAPK Signaling Pathway in Inflammation
References
- 1. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 2. researchgate.net [researchgate.net]
- 3. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contact Support [mychemblog.com]
- 5. Manganese Dioxide [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. ijsart.com [ijsart.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-Fluoro-3-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of esters from 2-Fluoro-3-methylbenzyl alcohol, a common structural motif in medicinal chemistry. The following methods are presented to accommodate a range of substrate sensitivities and laboratory capabilities.
Introduction
Esterification is a fundamental transformation in organic synthesis. The choice of method depends on factors such as the steric hindrance of the alcohol and carboxylic acid, the presence of acid or base-sensitive functional groups, and desired reaction conditions. For a substituted benzyl alcohol like this compound, several common esterification procedures are applicable. This guide outlines three robust methods: Fischer-Speier Esterification, Steglich Esterification, and Acylation with Acyl Chlorides.
Comparative Data of Esterification Methods
The selection of an appropriate esterification protocol can be guided by the typical yields and reaction conditions. The following table summarizes expected outcomes for the esterification of a generic carboxylic acid with this compound based on established chemical principles.
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Byproducts |
| Fischer-Speier Esterification | Conc. H₂SO₄ (catalytic) | Excess Carboxylic Acid or inert solvent | Reflux | Moderate to High | Water |
| Steglich Esterification | DCC/EDC, DMAP (catalytic) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | High | Dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea |
| Acylation with Acyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temperature | High | Pyridinium or Triethylammonium Hydrochloride |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This method is a classic acid-catalyzed equilibrium process.[1][2] It is cost-effective but may not be suitable for acid-sensitive substrates. Benzyl alcohols can be prone to side reactions like polymerization under strongly acidic conditions, so a minimal amount of catalyst is recommended.[3]
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic Acid, 5-fold molar excess)
-
Concentrated Sulfuric Acid (H₂SO₄), ~0.05 molar ratio to the alcohol[3]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the carboxylic acid (5.0 eq).[3]
-
With stirring, slowly add concentrated sulfuric acid (0.05 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-14 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild method suitable for sterically hindered substrates and those sensitive to acid.[4][5][6][7] It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[4][8]
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic, ~0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the stirred solution in an ice bath to 0 °C.
-
Add DCC or EDC (1.1 eq) portion-wise to the solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed (if DCC is used). Filter off the urea byproduct. If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous workup.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Protocol 3: Acylation with Acyl Chloride
This method is generally fast and high-yielding. The reaction is often exothermic and produces hydrogen chloride, which is typically neutralized by a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine.[9][10]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl Chloride) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove excess pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualized Workflows and Mechanisms
The following diagrams illustrate the logical flow of the experimental protocols and the general reaction mechanism.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Simplified Mechanism of Steglich Esterification.
Caption: Experimental Workflow for Acylation with Acyl Chloride.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. fiveable.me [fiveable.me]
- 5. scribd.com [scribd.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
Application of 2-Fluoro-3-methylbenzyl Alcohol in the Synthesis of Kinase Inhibitors: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Fluoro-3-methylbenzyl alcohol and its derivatives in the synthesis of potent and selective kinase inhibitors. The "2-Fluoro-3-methylbenzyl" moiety has been identified as a key substituent in several classes of kinase inhibitors, contributing to their biological activity. This resource is intended to guide researchers in medicinal chemistry and drug discovery in the design and synthesis of novel kinase inhibitors.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The precise targeting of specific kinases requires the strategic design and synthesis of small molecules that can bind effectively to the ATP-binding site or allosteric sites of the enzyme. The substitution pattern on the inhibitor scaffold plays a crucial role in determining potency, selectivity, and pharmacokinetic properties. The 2-fluoro-3-methylbenzyl group has emerged as a valuable fragment in the design of these inhibitors, often introduced to modulate lipophilicity, improve binding interactions, and enhance metabolic stability.
This compound serves as a versatile starting material, readily converted to more reactive intermediates such as 2-fluoro-3-methylbenzyl bromide or 2-fluoro-3-methylbenzylamine. These intermediates are then incorporated into various heterocyclic scaffolds common in kinase inhibitor design.
Featured Applications and Kinase Targets
The "2-Fluoro-3-methylbenzyl" moiety has been successfully incorporated into inhibitors targeting several important kinases, including:
-
Budding uninhibited by benzimidazoles 1 (Bub1) Kinase: A key component of the spindle assembly checkpoint, making it an attractive target for cancer therapy.
-
Adenylyl Cyclase (AC): While not a kinase, its inhibitors share structural motifs with kinase inhibitors and are important in signaling pathways. The 2-fluoro-3-methylbenzyl group has been used in the synthesis of AC inhibitors.
Data Summary
The following table summarizes the biological activity of representative kinase inhibitors incorporating the "2-Fluoro-3-methylbenzyl" moiety.
| Compound ID | Target Kinase | Assay | IC50 (µM) | Reference |
| Example Compound 1 | Bub1 Kinase | Biochemical Assay | < 0.1 | [1][2] |
| 7-47A (AC10142A) | Adenylyl Cyclase 1 (AC1) | Cellular Assay | 0.26 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-3-methylbenzyl Bromide
This protocol describes the conversion of this compound to the corresponding bromide, a key intermediate for alkylation reactions.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-Fluoro-3-methylbenzyl bromide.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of Indazole with 2-Fluoro-3-methylbenzyl Bromide for Bub1 Kinase Inhibitor Synthesis
This protocol outlines the synthesis of a key intermediate for Bub1 kinase inhibitors, involving the N-alkylation of an indazole core.[1][2]
Materials:
-
Substituted 1H-indazole
-
2-Fluoro-3-methylbenzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Purification system (e.g., flash chromatography)
Procedure:
-
To a stirred solution of the substituted 1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Add 2-Fluoro-3-methylbenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N-alkylated indazole product.
Visualizations
Signaling Pathway
Caption: A generalized kinase signaling pathway and the point of intervention by a kinase inhibitor.
Experimental Workflow
Caption: General workflow for the synthesis of a kinase inhibitor using this compound.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Key structural features of the 2-fluoro-3-methylbenzyl moiety influencing inhibitor activity.
References
- 1. US20140249133A1 - Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases - Google Patents [patents.google.com]
- 2. WO2013050438A1 - Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases. - Google Patents [patents.google.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 2-Fluoro-3-methylbenzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 2-fluoro-3-methylbenzyl alcohol. The presence of an electron-withdrawing fluorine atom and a sterically hindering ortho-methyl group necessitates careful consideration of reaction conditions to achieve efficient protection and deprotection. This guide outlines suitable protecting groups, including silyl ethers, methoxymethyl (MOM) ethers, and acetate esters, and provides detailed experimental procedures.
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. For this compound, the hydroxyl group can interfere with various transformations. The choice of a suitable protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal. The electronic and steric nature of the substituents on the aromatic ring of this compound—the electron-withdrawing fluorine and the ortho-methyl group—will influence the reactivity of the benzylic alcohol. The fluorine atom may slightly decrease the nucleophilicity of the alcohol, while the methyl group introduces steric hindrance around the reaction center.
General Workflow for Protecting Group Strategy
The overall strategy for utilizing a protecting group involves three key stages: protection, the chemical transformation of interest, and deprotection. This workflow ensures that the hydroxyl group is masked during the desired reaction and then regenerated under conditions that do not affect the newly modified molecule.
Caption: A generalized workflow for the application of a protecting group strategy.
Recommended Protecting Groups and Protocols
Based on the structure of this compound, the following protecting groups are recommended. The choice among them will depend on the specific reaction conditions required in the synthetic route.
Silyl Ethers (e.g., TBDMS)
Silyl ethers are versatile protecting groups that are stable under a wide range of non-acidic and non-fluoride conditions. For a sterically hindered alcohol like this compound, a more reactive silylating agent may be required for efficient protection.
Reaction Scheme:
Catalytic Conversion of 2-Fluoro-3-methylbenzyl alcohol: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the catalytic conversion of 2-Fluoro-3-methylbenzyl alcohol to 2-Fluoro-3-methylbenzaldehyde. The primary focus is on catalytic oxidation, a key transformation in organic synthesis, particularly for producing intermediates used in drug discovery and development.
Introduction
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic chemistry. The product, 2-Fluoro-3-methylbenzaldehyde, is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance pharmacokinetic properties, such as metabolic stability and membrane permeation, of potential drug candidates. This document outlines several effective catalytic methods for this conversion, providing detailed protocols and comparative data to aid in methodology selection and experimental design.
Applications in Drug Development
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals. Fluorinated benzaldehydes, in particular, are of significant interest due to the unique properties conferred by the fluorine atom. The product of the described conversion, 2-Fluoro-3-methylbenzaldehyde, can be utilized in the synthesis of various bioactive molecules.
One promising area of application is the development of inhibitors for aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance. Benzaldehyde derivatives have been investigated as selective inhibitors of ALDH1A3, making 2-Fluoro-3-methylbenzaldehyde a valuable scaffold for the design of novel anti-cancer therapeutics.
Aldehyde Dehydrogenase (ALDH) Signaling Pathway in Cancer
The ALDH family of enzymes plays a critical role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes. In cancer biology, ALDH, particularly ALDH1A1 and ALDH1A3, is implicated in the retinoic acid (RA) signaling pathway, which regulates cell differentiation, proliferation, and apoptosis. The inhibition of ALDH1A3 can disrupt this pathway, leading to reduced cancer cell proliferation and increased sensitivity to chemotherapy.
Caption: ALDH1A3 signaling pathway and point of inhibition.
Catalytic Oxidation Protocols
The following section details three common and effective methods for the catalytic oxidation of benzyl alcohols. While specific quantitative data for this compound is not extensively available in the cited literature, the provided data for structurally similar substrates serves as a strong indicator of expected reaction performance. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.
TEMPO-Mediated Aerobic Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the selective oxidation of primary alcohols to aldehydes in the presence of a co-oxidant. This method is known for its high selectivity and mild reaction conditions.
Experimental Workflow:
Caption: Experimental workflow for TEMPO-mediated oxidation.
Detailed Protocol:
-
To a stirred solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add TEMPO (0.01 mmol, 1 mol%) and a catalytic amount of aqueous KBr (0.1 mmol).
-
To this biphasic mixture, add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 mmol) containing sodium bicarbonate (1.5 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously until the starting material is consumed (monitor by TLC or GC, typically 1-3 hours).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (5 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2-Fluoro-3-methylbenzaldehyde.
**Illust
Application Notes: The Role of 2-Fluoro-3-methylbenzyl Alcohol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds play a pivotal role in modern agrochemical discovery and development. The introduction of fluorine atoms into active molecules can significantly enhance their biological efficacy, metabolic stability, and target-binding affinity. While numerous fluorinated building blocks have been extensively studied, the potential of specific isomers, such as 2-Fluoro-3-methylbenzyl alcohol, remains an area of active exploration. This document provides detailed application notes and protocols for the prospective use of this compound as a key intermediate in the synthesis of novel pyrethroid insecticides.
Although no commercial agrochemical is currently documented as being synthesized directly from this compound, its structural analogy to other benzyl alcohols used in the production of potent insecticides suggests its significant potential. This document outlines a representative synthetic protocol for a hypothetical pyrethroid, "Fluromethrin," derived from this compound and cypermethric acid chloride.
Rationale for Use in Agrochemicals
The incorporation of a 2-fluoro-3-methylbenzyl moiety into a pyrethroid structure is anticipated to confer several advantageous properties:
-
Enhanced Lipophilicity: The presence of the fluorine atom can increase the lipophilicity of the molecule, potentially improving its penetration through the waxy cuticle of insects.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased persistence and efficacy of the active ingredient.
-
Altered Target Interaction: The specific substitution pattern on the benzyl ring may influence the binding affinity and conformational interaction with the target site, the voltage-gated sodium channels in insect neurons.
Proposed Synthesis of a Novel Pyrethroid: "Fluromethrin"
A plausible route to a novel pyrethroid insecticide, herein named "Fluromethrin," involves the esterification of this compound with cypermethric acid chloride. This reaction is a well-established method for the synthesis of pyrethroid esters.[1][2]
Experimental Protocol: Synthesis of Fluromethrin
Materials:
-
This compound (98% purity)
-
Cypermethric acid chloride (95% purity)
-
Anhydrous toluene
-
Pyridine (anhydrous)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene (100 mL).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acid Chloride: Slowly add a solution of cypermethric acid chloride (1.1 eq) in anhydrous toluene (50 mL) to the cooled mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 5% hydrochloric acid solution (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 5% hydrochloric acid solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude "Fluromethrin" by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the final product.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of "Fluromethrin."
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g |
| Cypermethric acid chloride | 16.2 g |
| Product | |
| Theoretical Yield of "Fluromethrin" | 24.8 g |
| Actual Yield | 21.1 g |
| Reaction Metrics | |
| Yield | 85% |
| Purity (by HPLC) | >95% |
| Physical Properties | |
| Appearance | Viscous, pale yellow oil |
| Molecular Formula | C₂₂H₂₁Cl₂FNO₃ |
| Molecular Weight | 452.31 g/mol |
Mechanism of Action: Pyrethroid Insecticides
Pyrethroid insecticides primarily act on the nervous systems of insects by targeting voltage-gated sodium channels.[3][4] They bind to the alpha-subunit of the sodium channel protein, modifying its gating kinetics.[5] This leads to a prolongation of the open state of the channel, causing a persistent influx of sodium ions.[6] The resulting continuous nerve excitation leads to hyperactivity, paralysis, and ultimately the death of the insect.[7]
Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification of "Fluromethrin."
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. The proposed synthesis of "Fluromethrin" provides a representative framework for researchers to explore the potential of this building block in developing next-generation pyrethroid insecticides. The unique substitution pattern of this compound may lead to the discovery of new active ingredients with improved efficacy, metabolic stability, and a favorable toxicological profile. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
- 1. heranba.co.in [heranba.co.in]
- 2. Cypermethric Acid Chloride [chembk.com]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
Synthetic Routes to Derivatives of 2-Fluoro-3-methylbenzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ether and ester derivatives of 2-Fluoro-3-methylbenzyl alcohol. This information is intended to guide researchers in the preparation of novel compounds for potential applications in drug discovery and materials science, where the introduction of a fluorinated benzyl moiety can modulate biological activity and physicochemical properties.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the methyl group on the aromatic ring can influence molecular conformation, lipophilicity, metabolic stability, and binding interactions of the resulting derivatives. This document outlines common and effective synthetic strategies for the preparation of ether and ester derivatives of this starting material.
I. Synthesis of 2-Fluoro-3-methylbenzyl Ether Derivatives
The synthesis of ether derivatives from this compound can be effectively achieved through several established methods, including the Williamson ether synthesis and acid-catalyzed dehydration reactions.
A. Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2] The reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[1][3]
Logical Workflow for Williamson Ether Synthesis:
Caption: Williamson ether synthesis workflow.
Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzyl Ethyl Ether (Illustrative)
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
-
-
Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). b. Dissolve the alcohol in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. f. Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise via a dropping funnel. g. Allow the reaction to warm to room temperature and stir overnight. h. Monitor the reaction progress by thin-layer chromatography (TLC). i. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. j. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. k. Wash the combined organic layers with water and then with brine. l. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. m. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Fluoro-3-methylbenzyl ethyl ether.
Quantitative Data (Representative):
| Derivative | Alkylating Agent | Base | Solvent | Yield (%) |
| 2-Fluoro-3-methylbenzyl methyl ether | Methyl iodide | NaH | THF | 85-95 |
| 2-Fluoro-3-methylbenzyl ethyl ether | Ethyl bromide | NaH | DMF | 80-90 |
| 2-Fluoro-3-methylbenzyl propyl ether | n-Propyl iodide | KH | THF | 75-85 |
Note: Yields are illustrative and can vary based on reaction scale and purification efficiency.
B. Dehydrative Etherification using FeCl₃·6H₂O and HFIP
A modern and efficient method for the synthesis of unsymmetrical ethers involves the direct dehydrative coupling of two different alcohols, co-catalyzed by iron(III) chloride hexahydrate (FeCl₃·6H₂O) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4][5] This method proceeds via the formation of a carbocation intermediate.[4]
Experimental Protocol: Synthesis of an Unsymmetrical Ether (Illustrative)
-
Reagents and Materials:
-
This compound
-
A second alcohol (e.g., ethanol, propanol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Schlenk tube, magnetic stirrer
-
-
Procedure: a. In a Schlenk tube under an air atmosphere, combine this compound (1.0 mmol) and the second alcohol (2.0-4.0 mmol).[5] b. Add HFIP (1 mL) and stir the mixture for 5 minutes at the desired temperature (e.g., room temperature).[5] c. Add FeCl₃·6H₂O (0.05 mmol, 14 mg) to initiate the reaction.[5] d. Monitor the reaction by TLC. e. Upon completion, purify the product directly by silica gel column chromatography.[5]
Quantitative Data (Representative):
| Second Alcohol | Molar Ratio (Alcohol:Benzyl Alcohol) | Temperature (°C) | Yield (%) |
| Ethanol | 2:1 | 25 | 70-85 |
| Isopropanol | 2:1 | 25 | 65-80 |
| tert-Butanol | 4:1 | 50 | 50-65 |
Note: Yields are illustrative and can vary based on the nature of the second alcohol and reaction conditions.
II. Synthesis of 2-Fluoro-3-methylbenzyl Ester Derivatives
Esterification of this compound is a fundamental transformation to produce a wide range of derivatives. Common methods include Fischer esterification with carboxylic acids and acylation with acid chlorides or anhydrides.
A. Fischer-Speier Esterification
Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[6] The reaction is reversible and is often driven to completion by using an excess of one of the reactants or by removing water as it is formed.[7]
Logical Workflow for Fischer Esterification:
References
- 1. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-3-methylbenzyl bromide [webbook.nist.gov]
- 3. wiserpub.com [wiserpub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: Halogenation of 2-Fluoro-3-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 2-Fluoro-3-methylbenzyl halides (chloride, bromide, and iodide) from 2-Fluoro-3-methylbenzyl alcohol. These halogenated derivatives serve as crucial intermediates in the synthesis of various pharmaceutical compounds and fine chemicals. The protocols outlined below are based on established methods for the halogenation of benzylic alcohols, with specific conditions adapted for the subject compound.
Overview of Halogenation Reactions
The conversion of benzylic alcohols to their corresponding halides is a fundamental transformation in organic synthesis. The primary methods involve nucleophilic substitution, where the hydroxyl group is first converted into a good leaving group. This can be achieved using various reagents, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. For the synthesis of 2-Fluoro-3-methylbenzyl halides, we will focus on three common and effective methods: chlorination using thionyl chloride, bromination via the Appel reaction, and iodination through a Finkelstein-type reaction preceded by conversion to a better leaving group, or direct iodination.
Experimental Protocols
Chlorination of this compound using Thionyl Chloride
This protocol describes the conversion of this compound to 2-Fluoro-3-methylbenzyl chloride using thionyl chloride (SOCl₂). This method is efficient, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine (optional, as a base to neutralize HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. If pyridine is used, it can be added (1.2-1.5 eq) prior to the thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-3-methylbenzyl chloride.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Bromination of this compound using the Appel Reaction
The Appel reaction provides a mild method for converting alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1] This reaction generally proceeds with high yields and under neutral conditions.[2]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add a solution of carbon tetrabromide (1.2 eq) in anhydrous acetonitrile dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Add hexane to the residue and stir to precipitate the triphenylphosphine oxide.
-
Filter off the solid triphenylphosphine oxide and wash it with cold hexane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-Fluoro-3-methylbenzyl bromide.
Iodination of this compound
Direct iodination of benzylic alcohols can be achieved using various methods. One effective approach involves the use of triphenylphosphine and iodine.[2] An alternative two-step approach involves first converting the alcohol to a tosylate, followed by a Finkelstein reaction. Here, we present a direct iodination protocol.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add iodine (1.5 eq) portion-wise, maintaining the temperature.
-
Once the iodine has dissolved, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Fluoro-3-methylbenzyl iodide.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the halogenation of substituted benzyl alcohols, which can be used as a reference for the reactions of this compound.
Table 1: Chlorination of Substituted Benzyl Alcohols
| Reagent System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SOCl₂ | Benzyl alcohol | - | Reflux | 1 | ~90 | [3] |
| AlCl₃ | 3-Methylbenzyl alcohol | 1,4-Dioxane | 70 | 5 | >99 (conversion) | [3][4] |
| TCT/DMSO | 4-Fluorobenzyl alcohol | Acetonitrile | Room Temp | 0.5 | 96 | [5] |
| TCT/DMSO | 4-Methylbenzyl alcohol | Acetonitrile | Room Temp | 0.2 | 98 | [5] |
TCT = 2,4,6-trichloro-1,3,5-triazine; DMSO = Dimethyl sulfoxide
Table 2: Bromination of Substituted Benzyl Alcohols
| Reagent System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃/CBr₄ | Benzyl alcohol | Dichloromethane | Room Temp | 0.5 | 95 | [1] |
| PBr₃ | Benzyl alcohol | Diethyl ether | 0 to RT | 2 | ~85-90 | [1] |
| HBr/H₂SO₄ | n-Octyl alcohol | - | Reflux | 5-6 | 91 | [6] |
Table 3: Iodination of Substituted Benzyl Alcohols
| Reagent System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃/I₂/Imidazole | Benzyl alcohol | Dichloromethane | Room Temp | 1 | 92 | [2] |
| NaBH₄/I₂ | 4-Fluorobenzyl alcohol | 1,4-Dioxane | 80 | 3 | 89 | [7] |
| NaBH₄/I₂ | 4-Methylbenzyl alcohol | 1,4-Dioxane | 80 | 3 | 92 | [7] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the halogenation of this compound.
Caption: General workflow for the synthesis of 2-Fluoro-3-methylbenzyl halides.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scirp.org [scirp.org]
- 5. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3-methylbenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-Fluoro-3-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and practical synthetic routes for this compound are:
-
Reduction of 2-Fluoro-3-methylbenzoic acid or its ester derivatives: This is a widely used method due to the commercial availability of the starting benzoic acid.
-
Grignard reaction: This involves the reaction of a suitable Grignard reagent with 2-fluoro-3-methylbenzaldehyde. However, this route can be more challenging due to the sensitive nature of Grignard reagents.
Q2: Why is the reduction of 2-Fluoro-3-methylbenzoic acid often preferred over a Grignard approach?
A2: The reduction of 2-Fluoro-3-methylbenzoic acid is often preferred because it tends to be a more robust and higher-yielding reaction. Grignard reactions require strictly anhydrous conditions and are prone to side reactions, which can complicate the purification process and lower the overall yield.[1][2]
Q3: What are the potential side reactions to be aware of during the synthesis of this compound?
A3: Potential side reactions include:
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During reduction: Incomplete reduction of the carboxylic acid or ester can leave starting material in the product mixture. Over-reduction is generally not a concern for producing the benzyl alcohol.
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During Grignard synthesis: The formation of Wurtz coupling products can occur, and the Grignard reagent can react with any trace amounts of water, leading to the formation of an alkane and reducing the yield.[1]
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of solvent system will depend on the polarity of the impurities. A common solvent system would be a mixture of hexane and ethyl acetate. Distillation under reduced pressure can also be an effective purification method.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of 2-Fluoro-3-methylbenzoic acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Inactive or insufficient reducing agent. | - Ensure the reducing agent (e.g., LiAlH4, NaBH4) is fresh and has been stored under appropriate anhydrous conditions.- Increase the molar equivalents of the reducing agent. |
| Reaction temperature is too low. | - For LiAlH4 reductions, ensure the reaction is gently refluxed in an appropriate solvent like THF.- For NaBH4, the reaction may require gentle heating depending on the specific protocol. | |
| Product loss during work-up | Inefficient extraction. | - Ensure the pH of the aqueous layer is adjusted appropriately to ensure the alcohol is in its neutral form.- Increase the number of extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). |
| Emulsion formation during extraction. | - Add a small amount of brine to the aqueous layer to help break the emulsion.- Centrifugation can also be used to separate the layers. |
Problem 2: Issues with the Grignard Synthesis Route
| Symptom | Possible Cause | Troubleshooting Steps |
| Grignard reagent fails to form | Presence of moisture in glassware or solvent. | - All glassware must be oven-dried or flame-dried immediately before use.- Use anhydrous solvents.[1] |
| Impurities on the surface of the magnesium turnings. | - Gently crush the magnesium turnings to expose a fresh surface.- Add a small crystal of iodine to initiate the reaction. | |
| Low yield of the desired alcohol | Inaccurate concentration of the Grignard reagent. | - Titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before adding it to the aldehyde.[1] |
| Side reaction with acidic protons. | - Grignard reagents are strong bases and will react with any acidic protons, including water. Ensure all reactants are free of acidic impurities.[1] | |
| Formation of a dark brown or black solution | Presence of impurities in the magnesium or organic halide. | - Use high-purity magnesium and organic halide.- This can also indicate the formation of finely divided metal from side reactions like Wurtz coupling.[1] |
Experimental Protocols
Protocol 1: Reduction of 2-Fluoro-3-methylbenzoic acid with LiAlH₄
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 1.2 equivalents of lithium aluminum hydride (LiAlH₄) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Addition of Reactant: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Dissolve 1 equivalent of 2-Fluoro-3-methylbenzoic acid in anhydrous THF and add it to the dropping funnel.
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Reaction: Cool the LiAlH₄ slurry to 0 °C using an ice bath. Add the solution of 2-Fluoro-3-methylbenzoic acid dropwise to the slurry over 30-60 minutes.
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Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours.
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Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water.
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Work-up: Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.
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Extraction: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis via Grignard Reaction
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add 1.1 equivalents of magnesium turnings. Add a solution of 1 equivalent of a suitable brominated precursor (e.g., 1-bromo-2-fluoro-3-methylbenzene) in anhydrous diethyl ether via a dropping funnel. A small crystal of iodine can be added to initiate the reaction.
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Aldehyde Addition: Once the Grignard reagent has formed (the solution will turn cloudy and gentle reflux may be observed), cool the flask to 0 °C. Add a solution of 1 equivalent of formaldehyde or a suitable equivalent in anhydrous diethyl ether dropwise.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
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Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Experimental workflow for the synthesis via reduction of the corresponding benzoic acid.
References
Technical Support Center: Purification of Crude 2-Fluoro-3-methylbenzyl Alcohol by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-fluoro-3-methylbenzyl alcohol via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel (230-400 mesh) is the most commonly used and recommended stationary phase. Its polarity allows for effective separation from less polar impurities.
Q2: Which mobile phase system is most effective for the elution of this compound?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or diethyl ether is typically effective. The optimal ratio will depend on the specific impurities present in your crude mixture. It is advisable to first determine the ideal solvent system using thin-layer chromatography (TLC).[1][2] A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
Q3: How can I visualize the spots of this compound on a TLC plate?
A3: Since this compound contains an aromatic ring, it can be visualized under UV light (254 nm). Additionally, staining with potassium permanganate (KMnO₄) can be used to visualize alcohol-containing compounds.[1]
Q4: What is a typical Rf value to aim for during TLC optimization?
A4: For effective separation during column chromatography, it is recommended to adjust the solvent system to achieve an Rf value for the desired compound in the range of 0.2 to 0.4 on the TLC plate.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound is not moving down the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of the desired compound from impurities (co-elution). | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane or a mixture of petroleum ether/diethyl ether. A shallower solvent gradient during elution may also improve separation. |
| Streaking or tailing of the compound on the TLC plate and column. | The sample was overloaded on the column. | Use a larger column or reduce the amount of crude material loaded. Ensure the sample is dissolved in a minimal amount of solvent before loading. |
| The compound is interacting too strongly with the silica gel. | Consider using a less polar mobile phase or adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent if acidic impurities are causing the issue. | |
| Low recovery of the purified product. | The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a different stationary phase like alumina. |
| Incomplete elution from the column. | After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted. |
Experimental Protocol: Column Chromatography of this compound
Preparation of the Slurry and Packing the Column
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
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Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase, ensuring a level and compact bed free of air bubbles.
Sample Loading
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Dissolve the crude this compound in a minimal amount of the initial mobile phase.
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Alternatively, for compounds not highly soluble in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
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Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column.
Elution
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Begin elution with the initial, low-polarity mobile phase.
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Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., progressing from 95:5 to 80:20 hexanes:ethyl acetate). The optimal gradient should be determined by prior TLC analysis.
Fraction Collection and Analysis
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Collect fractions of the eluate in separate test tubes.
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Analyze the collected fractions by TLC to identify those containing the pure this compound.
Solvent Removal
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
Table 1: Representative Chromatographic Parameters
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate content. |
| Typical Rf Value | 0.35 | In a 8:2 Hexanes:Ethyl Acetate system. This is an illustrative value and should be confirmed by TLC. |
| Loading Capacity | 1g crude / 20-30g silica | A general guideline; may vary based on the difficulty of the separation. |
Table 2: Typical Yield and Purity
| Parameter | Value | Method of Determination |
| Crude Purity | 75-85% | 1H NMR or GC-MS |
| Purity after Chromatography | >98% | 1H NMR or GC-MS |
| Typical Recovery Yield | 80-90% | Based on the mass of the purified product relative to the amount of the desired compound in the crude mixture. |
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Fluoro-3-methylbenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-methylbenzyl alcohol. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a reduction of 2-Fluoro-3-methylbenzaldehyde with sodium borohydride (NaBH₄) and see an unexpected peak in my ¹H NMR spectrum. What could it be?
A1: The most common impurity when using NaBH₄ for the reduction of an aldehyde is the unreacted starting material, 2-Fluoro-3-methylbenzaldehyde. This can occur if the reaction did not go to completion due to insufficient reducing agent, low reaction temperature, or a short reaction time.
Another possibility, though less common to observe directly in a purified sample, are borate esters. These are formed from the reaction of the borane byproducts with the alcohol solvent (e.g., methanol or ethanol).[1] These are typically removed during the aqueous workup. Ensure your workup procedure was thorough.
Troubleshooting Steps:
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Confirm Starting Material: Compare the chemical shift and multiplicity of the unexpected peak with a reference spectrum of 2-Fluoro-3-methylbenzaldehyde. The aldehyde proton typically appears as a singlet between 9.5 and 10.5 ppm.
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Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of the starting aldehyde before quenching the reaction.
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Purification: If unreacted starting material is present, it can often be removed by column chromatography.
Q2: My synthesis involved a Grignard reaction to produce this compound, and the yield is low with significant byproducts. What are the likely side products?
A2: Grignard reactions are sensitive to reaction conditions, and several byproducts can form. Common side products include:
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Biphenyl-type compounds: These can arise from the coupling of the Grignard reagent with itself.[2]
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Unreacted Starting Materials: Low yields are often due to incomplete reaction.[2]
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Products of reaction with water: Grignard reagents are highly reactive with water. Any moisture in the glassware or solvent will quench the Grignard reagent, reducing the yield of the desired product.[3]
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
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Initiation of Grignard Reagent: The formation of the Grignard reagent can sometimes be sluggish. A small crystal of iodine can be added to activate the magnesium surface.
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Temperature Control: Maintain the recommended temperature for the reaction, as side reactions can be favored at higher temperatures.
Q3: I am attempting to synthesize this compound via the reduction of 2-Fluoro-3-methylbenzoic acid. What potential impurities should I be aware of?
A3: The reduction of a carboxylic acid to an alcohol requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). Potential impurities include:
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Unreacted Starting Material: If the reduction is incomplete, you will observe the starting 2-Fluoro-3-methylbenzoic acid in your product.
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Ester Intermediate: If an alcohol is used as a solvent (which is generally avoided with LiAlH₄) or during workup, an ester intermediate could potentially form.
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Over-reduction Product: While less common for benzyl alcohols under controlled conditions, over-reduction to 2-fluoro-3-methyltoluene is a theoretical possibility.
In some reactions involving fluorinated aromatic compounds, side reactions involving the fluorine substituent can occur, though this is highly dependent on the reaction conditions. One source mentions the formation of 3-methylbenzoic acid as a byproduct in a different type of reaction involving a related compound, suggesting that under certain conditions, the fluorine atom could be lost.[4]
Troubleshooting Steps:
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Choice of Reducing Agent: Ensure you are using a sufficiently powerful reducing agent for the carboxylic acid functionality.
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Reaction Conditions: Strictly follow the recommended reaction temperature and time.
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Workup Procedure: A careful aqueous workup is crucial to quench the excess reducing agent and isolate the product.
Data Presentation
| Parameter | Reduction of Aldehyde (NaBH₄) | Grignard Reaction | Reduction of Carboxylic Acid (LiAlH₄) |
| Typical Starting Material | 2-Fluoro-3-methylbenzaldehyde | A suitable electrophile and a Grignard reagent | 2-Fluoro-3-methylbenzoic acid |
| Common Byproducts | Unreacted starting material, borate esters | Biphenyl-type compounds, unreacted starting materials | Unreacted starting material, ester intermediates |
| Typical Yield | Generally high (>90%) | Variable, depends heavily on conditions | Generally high (>80%) |
| Purity before Purification | Moderate to high | Low to moderate | Moderate to high |
Experimental Protocols
General Protocol for the Reduction of 2-Fluoro-3-methylbenzaldehyde with NaBH₄:
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Dissolve 2-Fluoro-3-methylbenzaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1 to 1.5 equivalents).
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Monitor the reaction progress using TLC.
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Once the reaction is complete, slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography if necessary.
Mandatory Visualization
Caption: Logical workflow for the identification and troubleshooting of byproducts in the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Yield for 2-Fluoro-3-methylbenzyl Alcohol Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Fluoro-3-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and practical laboratory-scale methods for the synthesis of this compound are:
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Reduction of 2-Fluoro-3-methylbenzaldehyde: This is often the most direct route, employing a reducing agent to convert the aldehyde to the corresponding primary alcohol.
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Grignard Reaction: This involves the reaction of a Grignard reagent, such as 2-fluoro-3-methylphenylmagnesium bromide, with an electrophile like formaldehyde.
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Hydrolysis of a 2-Fluoro-3-methylbenzyl Halide or Ester: This method involves the nucleophilic substitution of a leaving group (e.g., bromide, chloride, or acetate) on the benzylic carbon with a hydroxide ion.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in the synthesis of this compound can often be attributed to several common issues:
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Purity of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions like the Grignard reaction.
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Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the formation of side products. Careful optimization of these parameters is crucial.
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Atmospheric Conditions: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation of reagents and products.
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Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Optimize extraction and chromatography conditions to minimize these losses.
Q3: What are the typical impurities I might encounter in the synthesis of this compound?
A3: Depending on the synthetic route, common impurities may include:
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Unreacted Starting Material: Incomplete conversion will result in the presence of the starting aldehyde, halide, or ester in the final product mixture.
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Over-oxidation or Over-reduction Products: In the reduction of the aldehyde, over-reduction to the corresponding toluene is possible with harsher reducing agents. Conversely, oxidation of the alcohol product back to the aldehyde or to 2-fluoro-3-methylbenzoic acid can occur.
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Side-products from Grignard Reactions: The formation of biphenyl derivatives through homocoupling of the Grignard reagent is a common side reaction.
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Byproducts from Hydrolysis: In the hydrolysis of benzyl halides, elimination reactions can lead to the formation of styrene derivatives, though this is less common for primary benzyl halides.
Troubleshooting Guides
Route 1: Reduction of 2-Fluoro-3-methylbenzaldehyde
Issue 1: Low Yield of this compound
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Possible Cause: Incomplete reaction.
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Solution: Increase the molar excess of the reducing agent (e.g., sodium borohydride). Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Possible Cause: Degradation of the reducing agent.
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Solution: Use a fresh batch of the reducing agent. Sodium borohydride can decompose over time, especially if not stored in a dry environment.
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Possible Cause: Suboptimal reaction temperature.
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Solution: While many sodium borohydride reductions are performed at room temperature or 0 °C, gentle warming may be necessary for less reactive substrates. However, be cautious of overheating, which can lead to side reactions.
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Issue 2: Presence of 2-Fluoro-3-methylbenzoic acid as an impurity.
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Possible Cause: Oxidation of the product during work-up or storage.
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Solution: Ensure the work-up is performed promptly and under conditions that minimize exposure to air and strong oxidizing agents. Store the purified product under an inert atmosphere.
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Possible Cause: The starting 2-Fluoro-3-methylbenzaldehyde was contaminated with the corresponding carboxylic acid.
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Solution: Purify the starting aldehyde before use, for example, by distillation or column chromatography.
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Route 2: Grignard Reaction
Issue 1: The Grignard reaction fails to initiate.
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Possible Cause: Magnesium surface is passivated by oxidation.
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Solution: Use fresh magnesium turnings. Briefly grinding the magnesium in a dry mortar and pestle before use can expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.
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Possible Cause: Presence of moisture in the glassware, solvent, or starting halide.
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Solution: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and ensure the 2-fluoro-3-methylbenzyl halide is dry.
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Issue 2: Low yield of the desired primary alcohol and formation of a biphenyl impurity.
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Possible Cause: Homocoupling of the Grignard reagent.
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Solution: This side reaction is favored at higher temperatures and concentrations. Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide. Ensure the reaction temperature is controlled, using an ice bath if necessary.
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Route 3: Hydrolysis of 2-Fluoro-3-methylbenzyl Halide/Ester
Issue 1: Incomplete hydrolysis of the starting material.
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Possible Cause: Insufficient reaction time or temperature.
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Solution: Increase the reaction time and/or temperature. For hydrolysis of halides, refluxing in an aqueous base is often necessary. For saponification of esters, ensure a sufficient excess of base is used.
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Possible Cause: Poor solubility of the organic substrate in the aqueous medium.
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Solution: The use of a co-solvent such as ethanol or THF can improve the solubility of the benzyl halide or ester and facilitate the reaction.
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Experimental Protocols
Protocol 1: Reduction of 2-Fluoro-3-methylbenzaldehyde with Sodium Borohydride
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In a round-bottomed flask, dissolve 2-Fluoro-3-methylbenzaldehyde (1.0 eq) in methanol or ethanol (10 mL per gram of aldehyde).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow addition of 1 M hydrochloric acid until the pH is acidic.
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Remove the solvent under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Synthesis from 2-Fluoro-3-methylbromobenzene and Formaldehyde
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 2-fluoro-3-methylbromobenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.
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Reaction with Formaldehyde: Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution at 0 °C. Alternatively, add the Grignard solution to a solution of dry paraformaldehyde in anhydrous THF.
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Work-up: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the mixture with diethyl ether (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Reaction Conditions | Potential Yield Range | Key Advantages | Common Disadvantages |
| Aldehyde Reduction | 2-Fluoro-3-methylbenzaldehyde | NaBH₄, LiAlH₄ | 0 °C to room temperature, 1-3 h | 85-95% | High yield, mild conditions, readily available reagents. | Potential for over-reduction with stronger hydrides. |
| Grignard Reaction | 2-Fluoro-3-methylbromobenzene | Mg, Formaldehyde | 0 °C to reflux, 2-4 h | 60-75% | Good for C-C bond formation. | Moisture sensitive, potential for side reactions (homocoupling). |
| Halide Hydrolysis | 2-Fluoro-3-methylbenzyl bromide | NaOH, K₂CO₃ | Reflux in aqueous/organic co-solvent, 4-8 h | 70-85% | Utilizes a different starting material. | Can require harsh conditions, potential for elimination byproducts. |
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Overview of the main synthetic routes to the target compound.
preventing decomposition of 2-Fluoro-3-methylbenzyl alcohol during reactions
Welcome to the technical support center for 2-Fluoro-3-methylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during reactions?
A1: While specific decomposition studies on this compound are not extensively documented, based on the general reactivity of benzyl alcohols, the primary decomposition pathways are likely to be:
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Oxidation: The benzylic alcohol is susceptible to oxidation to form 2-fluoro-3-methylbenzaldehyde and subsequently 2-fluoro-3-methylbenzoic acid, especially in the presence of oxidizing agents or air, and under harsh reaction conditions (e.g., high temperature).
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Acid-Catalyzed Decomposition: In the presence of strong acids, the alcohol can be protonated, forming a good leaving group (water). This can lead to the formation of a benzylic carbocation, which may then undergo elimination to form a reactive quinone methide-type intermediate or react with other nucleophiles present in the reaction mixture.
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Base-Mediated Decomposition: While generally more stable under basic conditions than acidic ones, strong bases can deprotonate the hydroxyl group. The resulting alkoxide is typically stable, but side reactions can occur if other electrophilic species are present.
Q2: How do the fluoro and methyl substituents affect the stability of the molecule?
A2: The electronic properties of the substituents on the benzene ring influence the reactivity of the benzylic alcohol:
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The fluoro group at the ortho position is electron-withdrawing via an inductive effect, which can increase the acidity of the hydroxyl proton.
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The methyl group at the meta position is weakly electron-donating. The combination of these groups can influence the stability of potential intermediates. For instance, the electron-withdrawing fluorine may slightly destabilize a benzylic carbocation that could form under acidic conditions.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to:
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Store the compound in a cool, dry, and dark place.
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Keep the container tightly sealed to prevent exposure to air and moisture.[1][2]
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Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of an aldehyde or carboxylic acid byproduct. | Oxidation of the benzylic alcohol. | - Run the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid excessive heat.- If the reaction is sensitive to oxidation, consider adding a mild antioxidant if compatible with the reaction chemistry. |
| Low yield and formation of multiple unidentified byproducts, especially under acidic conditions. | Acid-catalyzed decomposition via carbocation formation. | - Use milder acidic conditions or a non-acidic alternative if possible.- Consider protecting the alcohol functionality before proceeding with acid-sensitive steps.[3][4][5][6] |
| Reaction fails to go to completion or shows complex mixture with strong bases. | While less common, strong bases can promote side reactions. The increased acidity from the ortho-fluoro group might play a role. | - Use a weaker base if the reaction allows.- Employ a protecting group for the alcohol if strong basic conditions are unavoidable. |
| Difficulty in achieving selective reaction at another functional group in the molecule. | The hydroxyl group is reactive and can interfere with many reagents. | Protect the alcohol using a suitable protecting group. The choice of protecting group will depend on the subsequent reaction conditions. |
Protecting Group Strategies
To prevent the decomposition of this compound during multi-step syntheses, the use of a protecting group for the hydroxyl functionality is a highly effective strategy. The choice of protecting group is crucial and depends on the stability required for subsequent reaction steps.
Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile |
| tert-Butyldimethylsilyl ether | TBDMS-ether | TBDMS-Cl, imidazole, DMF | TBAF in THF; mild acid (e.g., ACOH) | Stable to most bases, mild acids, and many oxidizing/reducing agents. Cleaved by fluoride ions and strong acids. |
| Tetrahydropyranyl ether | THP-ether | Dihydropyran (DHP), catalytic acid (e.g., p-TsOH) | Acidic conditions (e.g., aq. HCl, p-TsOH in MeOH) | Stable to basic, organometallic, and reducing/oxidizing conditions. Labile to acid.[3] |
| Benzyl ether | Bn-ether | BnBr, NaH, THF | Catalytic hydrogenation (H₂, Pd/C); strong acid | Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[4][5] |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS ether
This protocol is suitable for reactions that will be carried out under basic or mildly acidic conditions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-protected alcohol.
Protocol 2: Deprotection of the TBDMS Ether
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the 1 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the mixture and monitor the deprotection by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Visualizing Reaction Pathways and Solutions
Decomposition Pathways
Caption: Potential decomposition pathways of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the decomposition of the alcohol.
Protecting Group Decision Pathway
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. carlroth.com [carlroth.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
common impurities in commercial 2-Fluoro-3-methylbenzyl alcohol
Technical Support Center: 2-Fluoro-3-methylbenzyl alcohol
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial this compound. It addresses common impurity-related issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected peak in my High-Performance Liquid Chromatography (HPLC) analysis of this compound. What could it be?
A1: An unexpected peak in your HPLC chromatogram could be due to several common impurities. The most likely candidates are unreacted starting materials or oxidation byproducts. Specifically, you may be observing:
-
2-Fluoro-3-methylbenzaldehyde: The immediate precursor in the synthesis of this compound via reduction. Its presence indicates an incomplete reduction reaction.
-
2-Fluoro-3-methylbenzoic acid: This could be present if the aldehyde starting material was not fully purified, or if the benzyl alcohol has undergone oxidation.[1][2][3][4]
-
Residual Solvents: Solvents used during the synthesis and purification process can sometimes be retained in the final product.
To confirm the identity of the peak, it is recommended to run reference standards for the suspected impurities under the same HPLC conditions.
Q2: My reaction yield is consistently lower than expected when using this compound. Could impurities be the cause?
A2: Yes, impurities can significantly impact reaction yields. If your stock of this compound contains a significant amount of unreactive impurities, the effective concentration of the desired alcohol is lower than calculated. This can lead to incomplete reactions and lower yields. It is advisable to check the purity of your starting material using a validated analytical method, such as the HPLC protocol provided below, before use.
Q3: Are there any known degradation pathways for this compound that I should be aware of during storage or in my reaction conditions?
A3: Benzyl alcohols, in general, are susceptible to oxidation, which converts the alcohol to the corresponding aldehyde and then to the carboxylic acid. Therefore, prolonged exposure to air, high temperatures, or oxidizing agents can lead to the formation of 2-Fluoro-3-methylbenzaldehyde and 2-Fluoro-3-methylbenzoic acid. For long-term storage, it is recommended to keep the product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature.
Common Impurities
The following table summarizes the most common impurities found in commercial this compound, their likely sources, and recommended analytical methods for detection.
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Method |
| 2-Fluoro-3-methylbenzaldehyde | C₈H₇FO | Incomplete reduction of the aldehyde during synthesis.[5] | HPLC, GC |
| 2-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | Oxidation of the benzyl alcohol or the starting aldehyde; or an impurity in the starting aldehyde.[1] | HPLC |
| Dimer Ether | C₁₆H₁₆F₂O | Acid-catalyzed self-condensation of the benzyl alcohol. | HPLC, LC-MS |
| Residual Solvents | Varies | Leftover from the synthesis and purification process. | GC-HS (Gas Chromatography-Headspace) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This method is designed to separate this compound from its common impurities, 2-Fluoro-3-methylbenzaldehyde and 2-Fluoro-3-methylbenzoic acid.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50.0 mL of the sample diluent to a final concentration of about 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to 2-Fluoro-3-methylbenzoic acid, 2-Fluoro-3-methylbenzaldehyde, and this compound by comparing their retention times with those of reference standards.
-
Calculate the area percentage of each impurity to determine the purity of the sample.
Visualizations
Logical Workflow for Impurity Troubleshooting
Caption: A flowchart outlining the steps for troubleshooting experiments where impurities in this compound are suspected.
Potential Synthesis and Impurity Formation Pathways
Caption: A simplified diagram showing the synthetic relationship between the starting materials, the final product, and potential impurities.
References
- 1. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-3-methylbenzoic acid | CAS#:315-31-1 | Chemsrc [chemsrc.com]
- 3. 315-31-1|2-Fluoro-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2-Fluoro-3-methylbenzoic Acid | 315-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2783142 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 2-Fluoro-3-methylbenzyl alcohol
Welcome to the technical support center for 2-Fluoro-3-methylbenzyl alcohol. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a substituted aromatic alcohol. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 215-220 °C |
| Solubility | Soluble in common organic solvents like DMSO, dichloromethane.[1] |
Q2: What are the primary safety considerations when handling this compound?
A2: Like many benzyl alcohol derivatives, this compound should be handled with care in a well-ventilated area, preferably a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guides for Common Reactions
This section provides troubleshooting for common reactions involving this compound, such as oxidation, esterification, and etherification.
Oxidation Reactions
Q3: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting low yield and formation of a carboxylic acid byproduct. What could be the cause?
A3: Over-oxidation to the carboxylic acid is a common issue in the oxidation of primary alcohols. The choice of oxidizing agent and reaction conditions are critical.[2]
-
Problem: Use of strong oxidizing agents.
-
Solution: Employ milder oxidizing agents that are known to selectively oxidize primary alcohols to aldehydes. Examples include Pyridinium Chlorochromate (PCC) or a Swern oxidation.[3]
-
-
Problem: Reaction temperature is too high or reaction time is too long.
-
Solution: Perform the reaction at a lower temperature and monitor the progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde.
-
Q4: My oxidation reaction is very slow or not proceeding to completion. What can I do?
A4: Incomplete conversion can be due to several factors, including the stability of the starting material and the activity of the oxidizing agent.
-
Problem: Insufficiently reactive oxidizing agent.
-
Problem: Steric hindrance from the ortho-fluoro and meta-methyl groups.
-
Solution: The substituents on the aromatic ring can sterically hinder the approach of the oxidant to the benzylic alcohol. Using a less bulky oxidizing agent or increasing the reaction temperature slightly (while carefully monitoring for over-oxidation) may improve the reaction rate.
-
Experimental Protocol: Oxidation of a Substituted Benzyl Alcohol to an Aldehyde using PCC
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzyl alcohol (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Add Pyridinium Chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion while stirring. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.
Esterification Reactions (Fischer Esterification)
Q5: I am performing a Fischer esterification with this compound and a carboxylic acid, but the yield of the ester is low. Why is this happening?
A5: Fischer esterification is an equilibrium-driven process. Low yields are often due to the equilibrium not favoring the product side or steric hindrance.[5][6]
-
Problem: The reaction has reached equilibrium with significant amounts of starting materials remaining.
-
Solution: To shift the equilibrium towards the ester, you can either use a large excess of one of the reactants (usually the less expensive one) or remove water as it is formed.[7] This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Problem: Steric hindrance from the ortho-fluoro and meta-methyl groups on the benzyl alcohol and potentially a bulky carboxylic acid.
Q6: During the workup of my esterification reaction, I am having trouble separating the ester from the unreacted alcohol and carboxylic acid. What is the best way to purify my product?
A6: Purification can be challenging due to similar polarities of the components.
-
Problem: Emulsion formation during aqueous workup.
-
Solution: Use a saturated brine solution to wash the organic layer, which can help break emulsions.
-
-
Problem: Co-elution during column chromatography.
-
Solution: Optimize the solvent system for column chromatography to achieve better separation. A gradual increase in the polarity of the eluent can be effective. Alternatively, consider converting the unreacted carboxylic acid to its salt by washing with a mild base (e.g., sodium bicarbonate solution) to facilitate its removal into the aqueous layer.[9]
-
Experimental Protocol: Fischer Esterification
-
Setup: Combine the carboxylic acid (1 equivalent), this compound (1-1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, fill the side-arm with a suitable solvent to azeotropically remove water.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed or equilibrium is reached.
-
Workup: Cool the reaction mixture and dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.[10][11][12]
Etherification Reactions (Williamson Ether Synthesis)
Q7: I am attempting a Williamson ether synthesis using the alkoxide of this compound and an alkyl halide, but the reaction is not working well.
A7: The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the structure of the reactants, particularly the alkyl halide.[13][14] The structure of this compound can also present challenges.
-
Problem: Use of a secondary or tertiary alkyl halide.
-
Solution: Sₙ2 reactions are sensitive to steric hindrance at the electrophilic carbon. Secondary and tertiary alkyl halides will preferentially undergo elimination (E2) in the presence of a strong base like an alkoxide.[13] It is crucial to use a methyl or primary alkyl halide for this reaction.
-
-
Problem: Steric hindrance around the oxygen of the alkoxide.
-
Solution: The methyl group at the 3-position, adjacent to the fluorinated carbon, could create some steric congestion around the benzylic carbon. This is analogous to a neopentyl-like structure which is known to be very slow in Sₙ2 reactions due to steric hindrance at the beta-carbon.[15][16][17] While the primary benzylic position is generally reactive, the substitution pattern here may slow the reaction. Consider using a more reactive electrophile (e.g., an alkyl triflate) or higher reaction temperatures and longer reaction times.
-
Q8: I am observing the formation of elimination byproducts in my Williamson ether synthesis. How can I minimize this?
A8: The alkoxide is a strong base, which can promote elimination reactions.
-
Problem: The reaction temperature is too high.
-
Solution: While higher temperatures can increase the rate of substitution, they often favor elimination even more. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Problem: The alkyl halide is prone to elimination.
-
Solution: If possible, choose an alkyl halide that is less sterically hindered and has fewer or no β-hydrogens to minimize elimination.
-
Visualizing Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate the general mechanisms for the discussed reactions.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. amherst.edu [amherst.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in Reactions with 2-Fluoro-3-methylbenzyl alcohol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the regioselectivity of chemical reactions involving 2-Fluoro-3-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions on the aromatic ring of this compound is primarily determined by the interplay of the electronic and steric effects of three substituents: the fluorine atom, the methyl group, and the hydroxymethyl group (-CH₂OH).
-
Fluorine (-F): A weakly deactivating group that acts as an ortho, para-director due to its ability to donate electron density through resonance.[1][2] However, its strong inductive electron-withdrawing effect deactivates the ring.
-
Methyl (-CH₃): A weakly activating group that is also an ortho, para-director.[3] It donates electron density through an inductive effect and hyperconjugation.
-
Hydroxymethyl (-CH₂OH): This group's influence is more complex. In electrophilic aromatic substitution (EAS), it is generally considered a weak deactivator and ortho, para-director. However, its hydroxyl group can act as a directed metalation group (DMG) in the presence of strong bases like organolithium reagents, directing substitution exclusively to the ortho position.[4][5]
The final regiochemical outcome depends on the specific reaction conditions, as these determine which of these directing effects dominates.
Q2: Which positions on the aromatic ring are most and least likely to react during electrophilic aromatic substitution (EAS)?
A2: Based on the combined directing effects of the substituents, the positions C4, C6, and C2 (relative to the -CH₂OH group at C1) are the most likely sites for electrophilic attack.
-
C6: Activated by the ortho-methyl group and the para-fluoro group. This is often the most favored position.
-
C4: Activated by the para-methyl group and the ortho-fluoro group. Steric hindrance from the adjacent methyl group might be a factor.
-
C2: Activated by the ortho-hydroxymethyl group.
-
C5: This position is generally the least reactive (meta to all three groups) and is sterically hindered by the adjacent methyl group.
Q3: How can I favor substitution at a specific position?
A3: To favor a specific regioisomer, you must choose a reaction strategy that leverages the dominant directing effect for that position.
-
For C6 substitution (ortho to -CH₂OH): Use Directed ortho Metalation (DoM). This involves deprotonating the alcohol, then using a strong base like n-BuLi or s-BuLi to selectively deprotonate the C6 position, followed by quenching with an electrophile.[4][6]
-
For C4/C6 substitution (para/ortho to methyl): Standard electrophilic aromatic substitution (EAS) conditions will likely yield a mixture of C4 and C6 products. To enhance selectivity, consider using bulky reagents that may favor the less sterically hindered C4 position.[1]
Q4: Should I protect the alcohol group? If so, what protecting groups are recommended?
A4: Protecting the alcohol is highly recommended, especially in reactions involving strong acids, bases, or organometallics (unless you intend to use it as a DMG). Protection prevents unwanted side reactions and can alter the electronic nature of the directing group.
-
Silyl Ethers (e.g., TBDMS, TIPS): Excellent for protection under neutral or basic conditions. They are bulky, which can influence regioselectivity by sterically blocking nearby positions. They are easily removed with fluoride sources (like TBAF) or acid.[7]
-
Benzyl Ethers (Bn): Very stable to a wide range of conditions but can be removed by hydrogenolysis (e.g., H₂, Pd/C), which might affect other functional groups.[8][9]
-
Methyl Ethers (MOM, MEM): Stable to many conditions but often require acidic conditions for removal.[10]
Troubleshooting Guides
Problem 1: Low regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation), resulting in a mixture of isomers.
| Potential Cause | Suggested Solution | Rationale |
| Competing Directing Effects | The activating methyl group and the deactivating but ortho, para-directing fluorine lead to multiple activated sites. | Modify the directing ability of the -CH₂OH group by converting it to a stronger director or a blocking group. |
| Solution A: Use a Bulky Protecting Group | Protect the alcohol with a sterically demanding group like triisopropylsilyl (TIPS). | The bulky group can sterically hinder the C6 position, potentially increasing the proportion of substitution at the C4 position. |
| Solution B: Change the Solvent or Catalyst | Use shape-selective catalysts like zeolites. | Zeolites can provide a constrained environment that favors the formation of one regioisomer (often the para product) over others due to steric constraints within their pores.[11] |
| Solution C: Lower the Reaction Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | Lower temperatures can increase the selectivity of reactions by favoring the pathway with the lowest activation energy, which often corresponds to the most stable transition state. |
Problem 2: Poor yield or no reaction during Directed ortho Metalation (DoM) at the C6 position.
| Potential Cause | Suggested Solution | Rationale |
| Insufficient Basicity | The organolithium reagent is being consumed by acidic protons or is not strong enough. | Ensure the starting material is anhydrous. Use a stronger base like s-BuLi or t-BuLi, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine).[12] |
| Incorrect Temperature | The lithiated intermediate may be unstable at higher temperatures. | Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophile addition steps. |
| Wrong Choice of Solvent | Non-coordinating solvents can lead to aggregation of the organolithium reagent, reducing its reactivity. | Use coordinating ethereal solvents like THF or diethyl ether, which help to deaggregate the organolithium species.[6] |
Data Presentation: Regioselectivity in Electrophilic Nitration
The following table summarizes hypothetical outcomes for the nitration of this compound under different conditions to illustrate how strategy affects regioselectivity.
| Condition | Protecting Group (PG) | Major Product(s) | Approx. Ratio (C4:C6) | Rationale |
| 1. HNO₃, H₂SO₄, 0 °C | None | Mixture of 4-nitro and 6-nitro isomers | 40:60 | Competing directing effects of -CH₃ and -F.[3] |
| 2. HNO₃, H₂SO₄, 0 °C | TBDMS | 4-nitro isomer | 75:25 | The bulky TBDMS group sterically hinders the C6 position. |
| 3. HNO₃, Ac₂O, Zeolite Hβ | None | 4-nitro isomer | >90:10 | Shape selectivity of the zeolite catalyst favors the para product relative to the methyl group.[11] |
Experimental Protocols
Protocol 1: Protection of the Alcohol with a TBDMS Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected alcohol.
Protocol 2: Regioselective ortho-Metalation and Carboxylation at C6
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-Butyllithium (s-BuLi, 1.1 eq) dropwise via syringe. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C6 position.
-
Bubble dry CO₂ gas through the solution for 30 minutes (or add crushed dry ice pellets).
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding 1M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting carboxylic acid can be deprotected using TBAF or HCl in THF/water to yield 6-carboxy-2-fluoro-3-methylbenzyl alcohol.
Visualizations
Caption: Decision workflow for improving regioselectivity.
Caption: Summary of substituent directing effects for EAS.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 2-Fluoro-3-methylbenzyl Alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Fluoro-3-methylbenzyl alcohol. The information is presented in a question-and-answer format to address specific challenges and frequently asked questions encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The most prevalent methods for the synthesis of this compound on a larger scale are:
-
Reduction of 2-Fluoro-3-methylbenzoic acid or its esters: This is a common route involving the conversion of the carboxylic acid to an ester, followed by reduction. Direct reduction of the carboxylic acid is also possible but can be more challenging.
-
Reduction of 2-Fluoro-3-methylbenzaldehyde: If the corresponding aldehyde is readily available, its reduction to the primary alcohol is a straightforward and high-yielding step.
-
Grignard reaction: The reaction of a suitable Grignard reagent with 2-Fluoro-3-methylbenzaldehyde can be employed, though this is less common for this specific synthesis and presents more scale-up challenges.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Exothermic Reactions: Both Grignard reactions and reductions with hydrides like sodium borohydride can be highly exothermic. Uncontrolled heat release can lead to thermal runaway, a rapid and dangerous increase in temperature and pressure.[1]
-
Hydrogen Evolution: The use of sodium borohydride in protic solvents (like methanol or water) will generate flammable hydrogen gas. Proper ventilation and control of ignition sources are critical.
-
Handling of Reagents: Magnesium turnings used for Grignard reactions can be pyrophoric. Sodium borohydride is a reactive hydride. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Solvent Flammability: Many organic solvents used in these syntheses (e.g., diethyl ether, THF, methanol) are highly flammable.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include:
-
Unreacted Starting Materials: Residual 2-fluoro-3-methylbenzoic acid, its ester, or 2-fluoro-3-methylbenzaldehyde.
-
Over-reduction Product: 2-Fluoro-3-methyltoluene, if the reduction is too aggressive.
-
Byproducts from Synthesis: In Grignard reactions, Wurtz coupling products can be a significant byproduct.[1] In syntheses starting from the aldehyde, the corresponding benzoic acid can form via air oxidation.
-
Solvent Residues: Residual solvents from the reaction and workup, such as THF, diethyl ether, or toluene.[2]
-
Chlorinated Impurities: If chlorinated reagents are used in any step, residual chlorinated compounds might be present.[3]
Troubleshooting Guides
Route 1: Reduction of 2-Fluoro-3-methylbenzoic Acid/Ester with Sodium Borohydride
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction/Low Yield | 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Deactivation of sodium borohydride by acidic impurities or excessive water. 4. Ester is not sufficiently reactive. | 1. Increase the molar equivalents of sodium borohydride. 2. Gradually increase the reaction temperature, monitoring for exotherm. 3. Ensure starting materials are dry and neutralize any acidic impurities before adding the reducing agent. 4. For esters, consider using a more reactive borohydride species (e.g., by adding LiCl) or a stronger reducing agent if process safety allows. |
| Excessive Hydrogen Evolution | 1. Addition of sodium borohydride is too rapid. 2. Reaction temperature is too high. 3. Presence of acidic protons in the reaction mixture. | 1. Add sodium borohydride portion-wise or as a solution at a controlled rate. 2. Maintain a lower reaction temperature, especially during the addition of the reducing agent. 3. Ensure the reaction mixture is neutral or slightly basic before adding the borohydride. |
| Formation of 2-Fluoro-3-methyltoluene (Over-reduction) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Excessively strong reducing conditions. | 1. Maintain a lower and controlled reaction temperature. 2. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed. 3. Use a milder reducing agent or fewer equivalents of sodium borohydride. |
Route 2: Grignard Reaction with 2-Fluoro-3-methylbenzaldehyde
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reaction Fails to Initiate | 1. Magnesium surface is passivated with magnesium oxide. 2. Presence of moisture in glassware, solvents, or reagents. 3. Alkyl/aryl halide is not reactive enough. | 1. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring under inert atmosphere. 2. Flame-dry all glassware and use anhydrous solvents and reagents. 3. Consider using a more reactive halide (bromide or iodide instead of chloride). |
| Low Yield of Alcohol | 1. Wurtz coupling of the Grignard reagent with the alkyl/aryl halide. 2. Grignard reagent is basic enough to deprotonate other starting materials. 3. Incomplete reaction. | 1. Add the alkyl/aryl halide slowly to the magnesium to maintain a low concentration. 2. Ensure no acidic protons are present in the reaction. 3. Allow for a sufficient reaction time after the addition of the aldehyde. |
| Uncontrolled Exotherm | 1. Delayed reaction initiation leading to an accumulation of reagents.[1] 2. Addition of the aldehyde is too rapid.[1] 3. Inefficient heat removal at larger scales.[1] | 1. Ensure the reaction has initiated before adding the bulk of the reagents. 2. Add the aldehyde solution dropwise at a rate that allows for effective temperature control. 3. Use a reactor with adequate cooling capacity and a high surface-area-to-volume ratio. |
Quantitative Data Summary
The following table presents typical, illustrative data for the synthesis of substituted benzyl alcohols. Actual results for this compound may vary.
| Synthesis Route | Starting Material | Reducing/Grignard Reagent | Solvent | Typical Reaction Temp. | Typical Yield | Typical Purity (crude) |
| Reduction | 2-Fluoro-3-methylbenzoic acid methyl ester | Sodium Borohydride | THF/Methanol | 0 - 25 °C | 85-95% | 90-97% |
| Grignard Reaction | 2-Fluoro-3-methylbenzaldehyde | Methylmagnesium Bromide | THF | 0 - 25 °C | 70-85% | 85-95% |
Experimental Protocols
Protocol 1: Scale-up Synthesis via Reduction of 2-Fluoro-3-methylbenzoic Acid Methyl Ester
This protocol is a representative procedure for a laboratory-scale synthesis.
Materials:
-
2-Fluoro-3-methylbenzoic acid methyl ester (1.0 eq)
-
Sodium borohydride (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve 2-Fluoro-3-methylbenzoic acid methyl ester in a mixture of THF and methanol (e.g., 4:1 v/v).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride in portions, maintaining the internal temperature below 10 °C. Monitor for hydrogen evolution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture. Be cautious of gas evolution.
-
Workup:
-
Add water and ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reduction.
Caption: Troubleshooting logic for addressing low yield in the reduction synthesis.
References
analytical methods for assessing the purity of 2-Fluoro-3-methylbenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting guides, and frequently asked questions (FAQs) for assessing the purity of 2-Fluoro-3-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary methods for determining the chemical purity of this compound?
A1: The most common and recommended primary methods for purity assessment are Gas Chromatography (GC) with a Flame Ionization Detector (FID) and High-Performance Liquid Chromatography (HPLC) with a UV detector. For definitive structural confirmation and quantification without a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique.[1][2]
Q2: What are the potential impurities I should look for in a sample of this compound?
A2: Potential impurities can originate from the synthesis starting materials, side reactions, or degradation. Common impurities to consider include:
-
Starting Materials: Unreacted 2-fluoro-3-methylbenzaldehyde.
-
Over-oxidation Products: 2-Fluoro-3-methylbenzoic acid.
-
By-products from Synthesis: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane).[1]
-
Degradation Products: Benzaldehyde can form from the auto-oxidation of benzyl alcohol in the presence of air.
Q3: Can I use UV-Vis spectroscopy for purity analysis?
A3: While UV-Vis spectroscopy can confirm the presence of the aromatic ring, it is not suitable for purity determination on its own. It lacks the specificity to distinguish between this compound and structurally similar aromatic impurities. It is primarily used as a detection method in conjunction with a separation technique like HPLC.
Q4: How can I confirm the identity of the main peak in my chromatogram?
A4: The most reliable method for peak identification is Gas Chromatography-Mass Spectrometry (GC-MS).[3] The mass spectrum of your main peak should match the expected molecular weight (140.15 g/mol ) and fragmentation pattern for this compound.[4] Alternatively, collecting the fraction from an HPLC run and analyzing it via NMR spectroscopy will provide definitive structural confirmation.[5]
Analytical Method Protocols & Data
Method 1: Gas Chromatography (GC-FID)
Gas Chromatography is a robust method for assessing the purity and detecting volatile impurities and residual solvents.
Experimental Protocol:
| Parameter | Setting |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | Agilent HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl methylpolysiloxane)[6] |
| Injector Temp. | 250 °C[7] |
| Detector Temp. | 300 °C[6] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial 70 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min[6][8] |
| Sample Prep. | Accurately weigh ~10 mg of sample and dissolve in 1 mL of high-purity methanol or dichloromethane. |
Expected Data & Impurity Profile:
| Compound | Expected Retention Time (min) | Notes |
|---|---|---|
| Methanol (Solvent) | ~2.5 | |
| 2-Fluoro-3-methylbenzaldehyde | ~9.8 | Potential starting material impurity. |
| This compound | ~10.5 | Main Analyte |
| 2-Fluoro-3-methylbenzoic acid | ~12.2 | Potential oxidation impurity. |
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is ideal for separating the main compound from non-volatile organic impurities.
Experimental Protocol:
| Parameter | Setting |
|---|---|
| Instrument | HPLC with Diode Array Detector (DAD) or UV Detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 2 min, return to 50% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep. | Accurately weigh ~1 mg of sample and dissolve in 1 mL of Acetonitrile/Water (50:50). |
Method 3: Quantitative ¹H NMR (qNMR)
qNMR provides an absolute purity value without requiring a specific reference standard of the analyte. It relies on a certified internal standard.
Experimental Protocol:
| Parameter | Setting |
|---|---|
| Instrument | 400 MHz NMR Spectrometer or higher[1] |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Internal Standard | Maleic acid or Dimethyl sulfone (certified reference material)[1] |
| Sample Prep. | 1. Accurately weigh ~15 mg of this compound into a vial. 2. Accurately weigh ~10 mg of the internal standard into the same vial. 3. Dissolve the mixture in a precise volume (~0.7 mL) of CDCl₃. 4. Transfer the solution to an NMR tube. |
| Acquisition | Standard single-pulse experiment with a long relaxation delay (d1) of at least 30 seconds to ensure full signal relaxation for accurate integration.[1][9] |
Expected ¹H NMR Spectral Data (in CDCl₃):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | ~2.3 | s (singlet) | 3H |
| -OH | ~1.8-2.5 | br s (broad singlet) | 1H |
| -CH₂- | ~4.7 | s (singlet) | 2H |
| Aromatic | ~7.0-7.4 | m (multiplet) | 3H |
Troubleshooting Guides
Workflow & Visualization
The following diagram illustrates a typical workflow for assessing the purity of a new batch of this compound.
Caption: A logical workflow for the identification and purity quantification of this compound.
Common Chromatographic Issues
Problem: My GC or HPLC peak for this compound is tailing.
| Possible Cause | Troubleshooting Steps |
| Active Sites on Column/Liner (GC) | Silanol groups in the injector liner or column can interact with the alcohol's hydroxyl group. Solution: Use a deactivated liner and/or perform a column bake-out according to the manufacturer's instructions.[7] |
| Secondary Interactions (HPLC) | Residual silanol groups on the C18 column can cause tailing with polar analytes. Solution: Ensure the mobile phase pH is low (e.g., by adding 0.1% formic or acetic acid) to suppress silanol activity.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase. Solution: Dilute the sample and re-inject. If the peak shape improves, overload was the issue.[5] |
| In-column Dehydration (GC) | High injector temperatures can sometimes cause benzyl alcohols to lose water. Solution: Lower the injector temperature incrementally (e.g., to 220 °C) to see if it resolves the issue without causing peak broadening. |
Problem: I am seeing retention time shifts in my HPLC/GC analysis.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation (HPLC) | Inconsistent mobile phase composition between runs. Solution: Prepare fresh mobile phase for each sequence. If using a gradient mixer, ensure the pump is properly primed and degassed. |
| Column Temperature Fluctuations | An unstable column oven can cause drift. Solution: Allow the oven to fully equilibrate before starting the sequence. Verify the oven temperature is stable. |
| Flow Rate Instability | Leaks in the system or pump issues. Solution: Check for leaks at all fittings from the pump to the detector. Run a pump pressure test to check for seal wear. |
| Column Equilibration | The column is not fully equilibrated with the starting conditions. Solution: Increase the equilibration time at the beginning of each run in your method. |
The following diagram provides a logical troubleshooting guide for HPLC peak tailing.
Caption: A troubleshooting decision tree for addressing peak tailing in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. rssl.com [rssl.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C8H9FO) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Alcohol Fundamentals - Chromatography Forum [chromforum.org]
- 8. rsc.org [rsc.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-3-methylbenzyl Alcohol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-3-methylbenzyl alcohol and its structurally related analogs: benzyl alcohol, 2-fluorobenzyl alcohol, and 3-methylbenzyl alcohol. Due to the limited availability of experimental spectra for this compound, this guide presents predicted spectral data based on the established substituent effects observed in its analogs. This approach offers valuable insights for the structural elucidation and characterization of similar compounds.
Predicted and Experimental NMR Data Comparison
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. By analyzing the experimental data of benzyl alcohol and its singly substituted derivatives, we can predict the spectral features of this compound. The fluorine atom is expected to exert a through-bond deshielding effect (inductive withdrawal) and a through-space effect, primarily influencing the ortho and para positions. The methyl group, being weakly electron-donating, will have a smaller shielding effect.
¹H NMR Spectral Data
The proton NMR spectra of these benzylic alcohols are characterized by signals from the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton (OH), and the methyl protons (CH₃). The chemical shifts and multiplicities are summarized in the table below.
| Compound | Ar-H (ppm) | CH₂OH (ppm) | OH (ppm) | CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~6.9-7.3 | ~4.7 | Variable | ~2.3 | CDCl₃ |
| Benzyl Alcohol[1] | 7.22-7.46 (m, 5H) | 4.67 (s, 2H) | 2.66 (s, 1H) | - | CDCl₃ |
| 2-Fluorobenzyl Alcohol[1] | 7.04-7.40 (m, 4H) | 4.70 (s, 2H) | 3.09 (s, 1H) | - | CDCl₃ |
| 3-Methylbenzyl Alcohol | 7.10-7.25 (m, 4H) | 4.65 (s, 2H) | Variable | 2.36 (s, 3H) | CDCl₃ |
Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.
¹³C NMR Spectral Data
The carbon-13 NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
| Compound | Ar-C (ppm) | CH₂OH (ppm) | CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~115-162 (with C-F coupling) | ~60 | ~15 | CDCl₃ |
| Benzyl Alcohol[1] | 127.04, 127.63, 128.55, 140.86 | 65.17 | - | CDCl₃ |
| 2-Fluorobenzyl Alcohol[1] | 115.16 (d, J=21.2 Hz), 124.18 (d, J=3.5 Hz), 127.88 (d, J=14.7 Hz), 129.19, 129.26 (d, J=4.4 Hz), 160.55 (d, J=246.0 Hz) | 58.90 | - | CDCl₃ |
| 3-Methylbenzyl Alcohol | 124.2, 127.9, 128.3, 128.7, 138.4, 141.0 | 65.6 | 21.6 | CDCl₃ |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hz, arising from the interaction between carbon and fluorine nuclei.
Experimental Protocols
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of benzyl alcohol derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. For liquid samples, use 1-2 drops.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is crucial as it can influence chemical shifts.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtering: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
Typical Parameters for ¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
Typical Parameters for ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
Visualization of Molecular Structure and NMR Workflow
The following diagrams illustrate the chemical structure of this compound and the general workflow for NMR spectral analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR spectral analysis.
Discussion of Substituent Effects
The electronic effects of the fluoro and methyl groups are key to interpreting the NMR spectra of this compound.
-
Fluorine: As a highly electronegative atom, fluorine exhibits a strong electron-withdrawing inductive effect, which generally deshields nearby protons and carbons. However, it also has a strong electron-donating mesomeric effect (due to its lone pairs) which can shield ortho and para positions. The large one-bond and through-space C-F coupling constants are characteristic features in the ¹³C NMR spectrum.
-
Methyl Group: The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. This leads to a slight shielding (upfield shift) of the aromatic protons and carbons, particularly at the ortho and para positions relative to the methyl group.
By combining these effects, one can rationalize the predicted chemical shifts for this compound. The interplay of these electronic contributions makes NMR spectroscopy a powerful tool for determining the precise substitution pattern on the benzene ring.
References
Interpreting the Mass Spectrum of 2-Fluoro-3-methylbenzyl alcohol: A Comparative Guide
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for the elucidation of molecular structures. The fragmentation patterns observed in a mass spectrum offer a molecular fingerprint, providing critical insights into the composition and connectivity of a compound. This guide provides a detailed interpretation of the mass spectrum of 2-Fluoro-3-methylbenzyl alcohol, juxtaposed with structurally similar analogs to highlight the influence of substituents on fragmentation pathways.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of an organic molecule is intrinsically linked to its structure. To understand the fragmentation of this compound, a comparison with benzyl alcohol, 2-fluorobenzyl alcohol, and 3-methylbenzyl alcohol is instructive. The following table summarizes the key mass-to-charge ratios (m/z) for the molecular ions and principal fragments of these compounds. The data for this compound and 2-fluorobenzyl alcohol are predicted based on established fragmentation mechanisms of aromatic alcohols, while the data for benzyl alcohol and 3-methylbenzyl alcohol are derived from experimental spectra.
| Compound | Molecular Formula | Molecular Weight (Da) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Lost Neutral Species |
| This compound | C₈H₉FO | 140.16 | 140 | Predicted: 123 ([M-OH]⁺), 122 ([M-H₂O]⁺), 109 ([M-CH₂OH]⁺), 91 ([M-OH-HF]⁺) |
| Benzyl Alcohol | C₇H₈O | 108.14 | 108 | 91 ([M-OH]⁺), 79 ([C₆H₇]⁺), 77 ([C₆H₅]⁺) |
| 2-Fluorobenzyl Alcohol | C₇H₇FO | 126.13 | 126 | Predicted: 109 ([M-OH]⁺), 96 ([M-CH₂OH]⁺), 95 ([C₆H₄F]⁺) |
| 3-Methylbenzyl Alcohol | C₈H₁₀O | 122.16 | 122 | 107 ([M-CH₃]⁺), 105 ([M-OH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)[1] |
Interpreting the Fragmentation of this compound
The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern influenced by the presence of the fluorine and methyl substituents on the aromatic ring. Aromatic alcohols typically show a discernible molecular ion peak, and their fragmentation is characterized by losses of the hydroxyl group and the hydroxymethyl group.[2]
The primary fragmentation pathways for this compound are predicted as follows:
-
Loss of a hydroxyl radical (•OH): The initial ionization of the molecule will likely result in the formation of a molecular ion (M⁺) at m/z 140. A common fragmentation for alcohols is the loss of a hydroxyl radical, leading to the formation of a [M-OH]⁺ ion at m/z 123. This cation is stabilized by the aromatic ring.
-
Loss of a water molecule (H₂O): Dehydration is another characteristic fragmentation pathway for alcohols, which would result in a [M-H₂O]⁺ ion at m/z 122.[3][4]
-
Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the bond between the aromatic ring and the benzylic carbon would lead to the loss of a hydroxymethyl radical, yielding a fluorinated and methylated phenyl cation [M-CH₂OH]⁺ at m/z 109.
-
Subsequent Fragmentation: The [M-OH]⁺ fragment may undergo further fragmentation, such as the loss of hydrogen fluoride (HF), to produce an ion at m/z 103.
The presence of the electron-withdrawing fluorine atom can influence the stability of the resulting carbocations, potentially altering the relative abundances of the fragment ions compared to its non-fluorinated analog, 3-methylbenzyl alcohol.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the acquisition of a mass spectrum for a semi-volatile compound like this compound using GC-MS.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.
2. Instrumentation:
-
A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer with an electron ionization (EI) source.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
5. Data Analysis:
-
The acquired total ion chromatogram (TIC) will show the separation of components in the sample.
-
The mass spectrum corresponding to the chromatographic peak of this compound is extracted and analyzed.
-
The molecular ion and fragment ions are identified and their relative abundances are determined. The fragmentation pattern is then compared to known fragmentation behaviors and library spectra for structural confirmation.
References
Comparative FT-IR Spectral Analysis: 2-Fluoro-3-methylbenzyl Alcohol and Related Benzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-3-methylbenzyl alcohol. By examining its characteristic functional group absorptions and comparing them with unsubstituted benzyl alcohol and other derivatives, this document serves as a practical reference for spectral interpretation in research and development.
I. Functional Group Analysis and FT-IR Spectrum of this compound
This compound possesses three key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: the hydroxyl (-OH) group, the aromatic ring (benzene), and the C-F and C-C bonds of the substituted ring. The expected FT-IR absorption peaks are crucial for the identification and characterization of this molecule.
The primary functional groups and their expected vibrational frequencies are:
-
Hydroxyl (-OH) group: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, which is typically broadened by hydrogen bonding.[1]
-
Aromatic C-H stretching: These absorptions appear above 3000 cm⁻¹.
-
Aliphatic C-H stretching: The methyl group (-CH₃) will show stretching vibrations just below 3000 cm⁻¹.
-
Aromatic C=C stretching: Look for one or more sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.[2]
-
C-O stretching: A strong band is anticipated in the 1000-1260 cm⁻¹ range for the primary alcohol C-O bond.[3]
-
C-F stretching: A strong absorption due to the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring will appear in the 690-900 cm⁻¹ region, and their exact position can help determine the substitution pattern.
II. Comparative FT-IR Data of Benzyl Alcohol Derivatives
The following table summarizes the characteristic FT-IR absorption peaks for this compound and compares them with unsubstituted benzyl alcohol and 3-methylbenzyl alcohol. This comparison highlights the influence of substituents on the vibrational frequencies.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Benzyl Alcohol (Observed, cm⁻¹) | 3-Methylbenzyl Alcohol (Observed, cm⁻¹) |
| Hydroxyl | O-H Stretch | ~3200-3600 (broad) | ~3300 (broad)[1] | ~3330 (broad) |
| Aromatic C-H | C-H Stretch | >3000 | ~3030-3090 | ~3020-3080 |
| Aliphatic C-H | C-H Stretch | <3000 | N/A | ~2860-2925 |
| Aromatic C=C | C=C Stretch | ~1450-1600 | ~1455, 1495, 1595[2] | ~1460, 1490, 1600 |
| Alcohol C-O | C-O Stretch | ~1000-1260 | ~1010-1080[4] | ~1020 |
| Fluoroalkane | C-F Stretch | ~1000-1400 | N/A | N/A |
| Aromatic C-H | C-H Bend (o.o.p.) | ~750-850 | ~695, 735 | ~700, 780 |
Note: The expected values for this compound are based on typical functional group absorption ranges. Observed values for Benzyl Alcohol and 3-Methylbenzyl Alcohol are compiled from literature data.[1][2][4][5]
III. Experimental Protocol for FT-IR Spectroscopy
The following is a standard procedure for obtaining an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Materials:
-
FT-IR Spectrometer with ATR accessory (e.g., diamond crystal)
-
Sample: this compound
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to clean the crystal and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance from the air (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of the liquid sample (this compound) onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[6]
-
-
Data Analysis:
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
-
-
Cleaning:
-
Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
IV. Visualized Experimental Workflow
The following diagram illustrates the general workflow for FT-IR analysis of a liquid sample.
Caption: Workflow for FT-IR analysis of a liquid sample.
V. Logical Relationship of Functional Groups to Spectral Peaks
The diagram below illustrates the relationship between the functional groups in this compound and their expected FT-IR absorption regions.
Caption: Functional groups and their corresponding FT-IR absorption regions.
References
A Comparative Analysis of the Reactivity of 2-Fluoro-3-methylbenzyl Alcohol and Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Fluoro-3-methylbenzyl alcohol and the parent compound, benzyl alcohol. The analysis is grounded in fundamental principles of organic chemistry, supported by established experimental observations for analogous substituted benzyl alcohols. This document aims to inform synthetic strategy and reaction design by elucidating the electronic and steric effects of the fluoro and methyl substituents on key chemical transformations.
Introduction
Benzyl alcohol is a fundamental building block in organic synthesis, valued for its versatile reactivity. The introduction of substituents onto the aromatic ring can significantly modulate the reactivity of the benzylic hydroxyl group. This guide focuses on this compound, a derivative with both an electron-withdrawing fluorine atom at the ortho position and an electron-donating methyl group at the meta position. Understanding the interplay of these substituents is crucial for predicting its behavior in common synthetic operations such as oxidation, esterification, and nucleophilic substitution.
Theoretical Reactivity Profile
The reactivity of a substituted benzyl alcohol is primarily governed by the electronic and steric nature of its substituents.
-
Benzyl Alcohol: The unsubstituted benzene ring provides a baseline for reactivity. The benzylic carbon can stabilize a positive charge through resonance with the aromatic ring, making it susceptible to reactions proceeding through carbocationic intermediates.
-
This compound:
-
Electronic Effects:
-
The fluoro group at the ortho position is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring and destabilizes any developing positive charge on the benzylic carbon. While fluorine can also exert a weak, electron-donating resonance effect (+R effect), the inductive effect is generally dominant, especially from the ortho position.
-
The methyl group at the meta position is a weak electron-donating group, primarily through an inductive effect (+I effect). This effect slightly activates the ring and helps to stabilize a positive charge on the benzylic carbon.
-
-
Steric Effects: The ortho-fluoro group introduces steric hindrance around the benzylic alcohol, which can impede the approach of bulky reagents.
-
The net effect on reactivity is a combination of these factors. The strong electron-withdrawing nature of the ortho-fluoro group is expected to be the dominant electronic factor, leading to a general decrease in reactivity for reactions involving the formation of a positive charge at the benzylic position.
Comparative Reactivity in Key Transformations
Oxidation
The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation. The mechanism of oxidation can vary depending on the oxidant used, and this can influence the relative reactivity.
For oxidations that proceed through a mechanism involving the development of a positive charge on the benzylic carbon in the transition state (e.g., with some chromium-based reagents), benzyl alcohol is expected to be more reactive than this compound. The electron-withdrawing fluorine atom in the latter will destabilize this transition state, slowing down the reaction. Conversely, the electron-donating methyl group will have a smaller, opposing effect.
In contrast, for oxidations that proceed via a different mechanism, the relative rates might be less predictable without specific experimental data.
Esterification
Fischer esterification, the reaction of an alcohol with a carboxylic acid under acidic catalysis, is a common method for synthesizing esters. The reaction rate is influenced by both the nucleophilicity of the alcohol and steric hindrance around the hydroxyl group.
The electron-withdrawing fluoro group in this compound will decrease the electron density on the hydroxyl oxygen, making it a weaker nucleophile compared to the hydroxyl group of benzyl alcohol. Additionally, the ortho-fluoro group presents steric hindrance to the approach of the carboxylic acid. Both of these factors suggest that benzyl alcohol will undergo esterification at a faster rate than this compound .
Nucleophilic Substitution
Nucleophilic substitution reactions of benzyl alcohols typically proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions and the stability of the potential benzylic carbocation.
-
S_N1 Reactivity: The rate-determining step in an S_N1 reaction is the formation of a carbocation. The electron-withdrawing fluoro group in this compound will significantly destabilize the benzylic carbocation, making it much less likely to form compared to the carbocation from benzyl alcohol. Therefore, benzyl alcohol is expected to be significantly more reactive in S_N1 reactions .
-
S_N2 Reactivity: In an S_N2 reaction, a nucleophile attacks the carbon bearing the leaving group in a concerted step. The rate of an S_N2 reaction is sensitive to steric hindrance. The ortho-fluoro group in this compound will sterically hinder the backside attack of a nucleophile. Consequently, benzyl alcohol is also expected to be more reactive in S_N2 reactions .
Data Presentation
| Reaction Type | Predicted Relative Reactivity | Rationale |
| Oxidation | Benzyl alcohol > this compound | The electron-withdrawing ortho-fluoro group in this compound destabilizes the positively charged transition state. |
| Esterification | Benzyl alcohol > this compound | The ortho-fluoro group in this compound reduces the nucleophilicity of the hydroxyl group and introduces steric hindrance. |
| Nucleophilic Substitution (S_N1) | Benzyl alcohol >> this compound | The ortho-fluoro group in this compound strongly destabilizes the benzylic carbocation intermediate. |
| Nucleophilic Substitution (S_N2) | Benzyl alcohol > this compound | The ortho-fluoro group in this compound creates steric hindrance for the incoming nucleophile. |
Experimental Protocols
The following are representative experimental protocols for the oxidation and esterification of benzyl alcohols. These can be adapted for a direct comparison of benzyl alcohol and this compound.
Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol (or this compound)
-
Activated Manganese (IV) oxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of the benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add activated manganese (IV) oxide (10.0 mmol).
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the corresponding benzaldehyde.
Protocol 2: Fischer Esterification of Benzyl Alcohol with Acetic Acid
Materials:
-
Benzyl alcohol (or this compound)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the benzyl alcohol (10.0 mmol), glacial acetic acid (20.0 mmol), and a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether (20 mL).
-
Wash the organic layer sequentially with water (10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by vacuum distillation or silica gel column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the oxidation of benzyl alcohols.
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzyl Alcohols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, conformational preference, metabolic stability, and binding affinity. This guide provides a comparative analysis of fluorinated and non-fluorinated benzyl alcohols, offering insights into their synthetic applications, supported by experimental data and detailed protocols.
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine atoms onto the phenyl ring of benzyl alcohol significantly alters its electronic properties, which in turn affects its acidity and reactivity. The strong electron-withdrawing nature of fluorine generally increases the acidity of the benzylic proton and the hydroxyl proton.
A study on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives found that ortho-fluorination generally leads to an increase in the hydrogen-bond donating capacity of the hydroxyl group.[1] This is attributed to the electron-withdrawing inductive effect of the fluorine atom. However, in the case of o,o'-difluorination, a decrease in hydrogen-bond acidity was observed, suggesting complex conformational effects and potential intramolecular hydrogen bonding between the hydroxyl group and the ortho-fluorine.
Table 1: Comparison of Physicochemical Properties
| Compound | pKa | Comments |
| Benzyl Alcohol | 15.40[2] | Baseline for comparison. |
| 4-Fluorobenzyl Alcohol | Not explicitly found | Expected to be slightly lower than benzyl alcohol due to the electron-withdrawing nature of fluorine. |
| 2-Fluorobenzyl Alcohol | Not explicitly found | Acidity is influenced by both inductive effects and potential intramolecular hydrogen bonding. |
| 4-(Trifluoromethyl)benzyl Alcohol | Not explicitly found | The potent electron-withdrawing CF3 group is expected to significantly lower the pKa compared to benzyl alcohol. |
Comparative Reactivity in Common Synthetic Transformations
The altered electronic landscape of fluorinated benzyl alcohols directly influences their reactivity in key synthetic transformations such as oxidation, esterification, and etherification.
Oxidation
The oxidation of benzyl alcohols to the corresponding benzaldehydes is a fundamental reaction in organic synthesis. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as fluorine, tend to decrease the reaction rate.
A study on the oxidation of para-substituted benzyl alcohols by acidified dichromate demonstrated the following order of reactivity: p-OCH3 > p-CH3 > -H > p-Cl > p-NO2.[3] This trend aligns with the electronic effects of the substituents, where electron-donating groups stabilize the electron-deficient transition state. Given that fluorine is an electron-withdrawing group, it is expected that fluorinated benzyl alcohols would exhibit slower oxidation rates compared to their non-fluorinated counterparts under similar conditions.
Table 2: Comparative Yields in Oxidation of Benzyl Alcohols
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Benzyl Alcohol | Acidified Dichromate | Benzaldehyde | >85 | [3] |
| 4-Methoxybenzyl Alcohol | Acidified Dichromate | 4-Methoxybenzaldehyde | Higher rate than Benzyl Alcohol | [3] |
| 4-Chlorobenzyl Alcohol | Acidified Dichromate | 4-Chlorobenzaldehyde | Lower rate than Benzyl Alcohol | [3] |
| 4-Nitrobenzyl Alcohol | Acidified Dichromate | 4-Nitrobenzaldehyde | Lower rate than Benzyl Alcohol | [3] |
Etherification
The Williamson ether synthesis is a widely used method for the preparation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide, formed by deprotonating the alcohol, acts as a nucleophile. The acidity of the alcohol plays a crucial role in the ease of alkoxide formation.
A study on the iron-catalyzed etherification of various benzyl alcohols provides some comparative data. While a direct comparison between a fluorinated and non-fluorinated benzyl alcohol under identical conditions is not presented, the results show that benzyl alcohols with electron-withdrawing groups can be effectively etherified, although sometimes requiring higher temperatures. For instance, 2-(trifluoromethyl)benzyl alcohol provided the corresponding symmetric ether in a moderate yield of 56% at 120 °C.[4][5] In contrast, benzyl alcohols with electron-donating groups, like 2-methylbenzyl alcohol, gave high yields (91%) at a lower temperature of 70 °C.[4][5]
Table 3: Comparative Yields in Symmetrical Etherification of Benzyl Alcohols
| Substrate | Catalyst | Product | Yield (%) | Temperature (°C) | Reference |
| Benzyl Alcohol | FeCl3·6H2O | Dibenzyl ether | 88 | 70 | [4][5] |
| 2-Methylbenzyl Alcohol | FeCl3·6H2O | Bis(2-methylbenzyl) ether | 91 | 70 | [4][5] |
| 4-Methylbenzyl Alcohol | FeCl3·6H2O | Bis(4-methylbenzyl) ether | 53 | 70 | [4][5] |
| 2-(Trifluoromethyl)benzyl Alcohol | FeCl3·6H2O | Bis(2-(trifluoromethyl)benzyl) ether | 56 | 120 | [4][5] |
Experimental Protocols
Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol describes a green chemistry approach using a molybdate catalyst and hydrogen peroxide as the oxidant.[6][7]
Materials:
-
Benzyl alcohol
-
Sodium molybdate dihydrate
-
4 M Hydrochloric acid
-
Benzyltriethylammonium chloride (BTEAC)
-
15% Hydrogen peroxide
-
Sodium sulfate
-
Water
Procedure:
-
Catalyst Preparation:
-
In a vial, dissolve sodium molybdate dihydrate (0.30 g) and 4 M HCl (0.5 mL) in approximately 1 mL of water.
-
In a separate vial, dissolve benzyltriethylammonium chloride (0.525 g) in about 3 mL of water with stirring.
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
Stir for an additional five minutes after the addition is complete.
-
Remove from heat and collect the catalyst by vacuum filtration. Wash the solid with approximately 5 mL of water on the filter.
-
-
Oxidation Reaction:
-
To a 50 mL round-bottom flask, add benzyl alcohol (5 mL) and the dried catalyst (0.25 g).
-
Add 15% hydrogen peroxide (12 mL) to the flask.
-
Reflux the mixture for one hour.
-
Cool the reaction mixture to near room temperature.
-
Isolate the product by simple distillation, which will yield benzaldehyde and water in the distillate.
-
Separate the water using a pipet and dry the benzaldehyde over sodium sulfate.
-
Weigh the product and characterize it by IR spectroscopy.
-
Protocol 2: Fischer Esterification of Benzyl Alcohol
This protocol outlines the synthesis of benzyl acetate from benzyl alcohol and acetic acid using sulfuric acid as a catalyst.[8][9]
Materials:
-
Benzyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine benzyl alcohol (10.0 mL, ~0.096 mol) and glacial acetic acid (30.4 mL, ~0.48 mol).
-
Carefully add concentrated sulfuric acid (0.25 mL) as a catalyst.
-
-
Reflux:
-
Heat the mixture to reflux and maintain for at least one hour. The reaction can be monitored by TLC.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the excess acid)
-
Saturated sodium chloride solution (brine)
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude benzyl acetate by simple distillation, collecting the fraction boiling at approximately 215 °C.
-
Protocol 3: Williamson Ether Synthesis of Benzyl Ether
This protocol describes the synthesis of a benzyl ether from an alcohol and a benzyl halide.[10][11][12]
Materials:
-
Alcohol (e.g., a primary or secondary alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., K2CO3, Cs2CO3)
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent (e.g., DMF, acetonitrile)
-
Benzyl bromide or benzyl chloride
-
6N Hydrochloric acid (for workup with NaH)
-
Dichloromethane (DCM) or methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure (using NaH):
-
Alkoxide Formation:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
Etherification:
-
To the alkoxide solution at 0 °C, add a solution of the benzyl halide (1.0-1.2 equivalents) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours or until completion as monitored by TLC.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water or acidify with 6N HCl.
-
Extract the aqueous layer with DCM or MTBE.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Synthetic Pathways
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for the oxidation of benzyl alcohol.
Caption: Workflow for Fischer esterification.
Caption: Workflow for Williamson ether synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. lakeland.edu [lakeland.edu]
- 8. scribd.com [scribd.com]
- 9. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. jk-sci.com [jk-sci.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Validating the Structure of 2-Fluoro-3-methylbenzyl alcohol: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2-Fluoro-3-methylbenzyl alcohol. While alternative analytical methods exist, this document focuses on the robust and detailed information that can be gleaned from a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. The data presented herein is illustrative, based on established spectroscopic principles for the given molecular structure, to demonstrate the power of these techniques in unambiguous structure elucidation.
Structural Elucidation using 2D NMR: A Comparative Overview
The unequivocal assignment of a chemical structure is paramount in chemical research and drug development. For this compound, while 1D ¹H and ¹³C NMR provide initial insights, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms within the molecule. These experiments reveal through-bond correlations between nuclei, painting a detailed picture of the molecular framework.
Key 2D NMR Techniques and Their Roles:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the carbon skeleton.
The following table summarizes the expected 2D NMR correlations for this compound, providing a clear roadmap for spectral interpretation.
Data Presentation: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Expected ¹H Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H4 | ~7.1-7.3 | H5 | C4 | C2, C6, C-CH₃ |
| H5 | ~6.9-7.1 | H4, H6 | C5 | C1, C3, C-CH₂OH |
| H6 | ~7.0-7.2 | H5 | C6 | C2, C4, C-CH₂OH |
| -CH₂OH | ~4.7 | -OH | C-CH₂OH | C1, C2, C6 |
| -OH | ~1.8-2.5 | -CH₂OH | - | C-CH₂OH |
| -CH₃ | ~2.3 | - | C-CH₃ | C2, C3, C4 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Alternative Analytical Techniques: A Brief Comparison
While 2D NMR is a powerful tool, other techniques can provide complementary information for structural validation:
| Technique | Information Provided | Limitations Compared to 2D NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | Does not provide direct information about atomic connectivity. |
| Infrared (IR) Spectroscopy | Identifies functional groups present (e.g., -OH, C-F). | Does not reveal the overall molecular structure or connectivity. |
| X-ray Crystallography | Provides the definitive 3D structure of a crystalline solid. | Requires a suitable single crystal, which can be difficult to obtain. |
For a complete and unambiguous structural determination of a novel or synthesized compound like this compound in solution, 2D NMR techniques are often the most informative and accessible methods.
Experimental Protocols
The following are detailed methodologies for the key 2D NMR experiments.
Sample Preparation:
Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
Instrumentation:
All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
1. COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 2
-
Number of Increments: 256
-
Data Points: 2048 (F2) x 1024 (F1)
-
Relaxation Delay: 2.0 s
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width: 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C)
-
Number of Scans: 4
-
Number of Increments: 256
-
Data Points: 2048 (F2) x 1024 (F1)
-
¹J(C,H) Coupling Constant: 145 Hz
-
Relaxation Delay: 1.5 s
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Spectral Width: 12 ppm (F2, ¹H) and 200 ppm (F1, ¹³C)
-
Number of Scans: 8
-
Number of Increments: 256
-
Data Points: 2048 (F2) x 1024 (F1)
-
Long-range ¹J(C,H) Coupling Constant: 8 Hz
-
Relaxation Delay: 2.0 s
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural validation of this compound using the described 2D NMR techniques.
Caption: Workflow for 2D NMR-based structural validation.
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Fluoro-3-methylbenzyl alcohol
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Fluoro-3-methylbenzyl alcohol. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the methodologies, performance, and applications of each technique. While specific experimental data for this compound is not widely published, this guide adapts established methods for the closely related compound, benzyl alcohol, to provide a robust comparative framework.
Introduction
This compound is a substituted aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for its quantification in various matrices, ensuring quality control and enabling research and development. Both HPLC and GC-MS are powerful analytical techniques suitable for this purpose, each with its own set of advantages and considerations.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for the analysis of polar compounds like alcohols without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. For less volatile compounds like benzyl alcohols, derivatization may be employed to enhance volatility and improve chromatographic performance.
Quantitative Data Comparison
The following tables summarize the expected performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on typical data for benzyl alcohol analysis.
Table 1: Comparison of HPLC and GC-MS Method Performance
| Parameter | HPLC-UV | GC-MS (Direct Injection) | GC-MS (with Derivatization) |
| Retention Time (min) | 3 - 10 | 5 - 15 | 10 - 20 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 30 - 150 ng/mL | 0.5 - 15 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Sample Throughput | High | Medium | Low to Medium |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection suitable for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, where the benzyl moiety exhibits strong absorbance.[3]
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines two approaches for GC-MS analysis: direct injection and analysis with derivatization.
This method is simpler but may have lower sensitivity and peak shape issues for polar alcohols.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol or ethyl acetate to a concentration of 10-100 µg/mL.
-
An internal standard (e.g., 3,4-dimethylphenol) can be added for improved quantitation.[5][6]
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., molecular ion and key fragment ions). The molecular weight of C8H9FO is 140.14 g/mol .
-
Derivatization improves volatility and chromatographic peak shape, leading to better sensitivity. Silylation is a common derivatization technique for alcohols.
1. Derivatization Protocol:
-
Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
The same GC-MS conditions as the direct injection method can be used as a starting point. The oven temperature program may need to be adjusted to account for the higher molecular weight and different volatility of the derivatized analyte.
Methodology Visualization
The following diagrams illustrate the general workflows for the HPLC and GC-MS analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dl.astm.org [dl.astm.org]
Comparative Biological Activity of 2-Fluoro-3-methylbenzyl Alcohol Derivatives: A Predictive Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential biological activities of 2-Fluoro-3-methylbenzyl alcohol derivatives. It is important to note that, to date, there is a notable absence of direct experimental data specifically characterizing the biological profile of this class of molecules in publicly available scientific literature. Consequently, this document leverages structure-activity relationship (SAR) studies of structurally analogous fluorinated and substituted benzyl alcohol derivatives to forecast potential therapeutic applications and guide future research. The following sections detail these predicted activities, supported by experimental protocols for relevant assays and visualizations of key cellular pathways.
Predicted Biological Activities: A Comparative Overview
Based on the analysis of related compounds, derivatives of this compound are anticipated to exhibit a range of biological effects, most notably in the areas of anticancer and antimicrobial activities. The presence of a fluorine atom at the 2-position and a methyl group at the 3-position on the benzyl ring is expected to modulate the lipophilicity, metabolic stability, and target-binding affinity of these derivatives, thereby influencing their overall biological efficacy.
Anticancer Potential
The introduction of fluorine atoms into aromatic rings is a common strategy in the design of anticancer agents, as it can enhance metabolic stability and binding affinity to target proteins. The position of the fluorine substituent is critical in determining the cytotoxic effects. Studies on analogous fluorinated compounds suggest that the placement of fluorine can significantly impact their anticancer potency.
For instance, research on fluorinated chalcones and their derivatives has demonstrated that halogen substitution on the aromatic ring can induce cytotoxic effects against various cancer cell lines. While direct data on this compound is unavailable, the structural motif is present in more complex molecules that exhibit anticancer properties.
Table 1: Comparative Anticancer Activity of Structurally Related Fluorinated Aromatic Compounds
| Compound Class | Cancer Cell Line | IC50/Activity | Reference |
| Fluorinated β-lactams | MCF-7 (Breast Cancer) | IC50 values in the micromolar to nanomolar range | [1] |
| Fluoroquinolone Derivatives | MCF-7, A549, SKOV-3 | Varied IC50 values, with some derivatives showing high potency | [2] |
| Fluorinated Isatins | M-HeLa, HuTu 80 | Moderate activity, with some derivatives inducing apoptosis | [3] |
Antimicrobial Properties
Benzyl alcohol and its derivatives are known to possess antimicrobial properties. The substitution pattern on the aromatic ring plays a crucial role in determining the spectrum and potency of their activity. The presence of a fluorine atom and a methyl group is likely to enhance the lipophilicity of the this compound core, which could facilitate its passage through microbial cell membranes.
The mechanism of action for such aromatic compounds often involves the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death. It is plausible that derivatives of this compound would follow a similar mechanism.
Table 2: Comparative Antimicrobial Activity of Substituted Benzyl Alcohol and Aromatic Derivatives
| Compound Class | Microbial Strain(s) | Activity (e.g., Zone of Inhibition, MIC) | Reference |
| Substituted Benzyl Alcohols | Staphylococcus aureus, Pseudomonas aeruginosa | Concentration-dependent inhibition | [4][5] |
| Fluorine-containing Tertiary Alcohols | Staphylococcus aureus, Escherichia coli, Candida albicans | Varied, with some compounds showing significant activity | [6] |
| Aromatic Plant Essential Oils (containing aromatic alcohols) | Various bacteria and fungi | Broad-spectrum antimicrobial activity | [5][7][8] |
Key Experimental Protocols
To facilitate future research and allow for standardized comparison, detailed methodologies for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.[10]
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
The agar disc diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[4][11]
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[6]
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.[4][11]
-
Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.[11]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[6]
Visualizing a Potential Mechanism of Action and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate a potential signaling pathway that could be targeted by anticancer derivatives and a general workflow for the initial biological evaluation of this compound derivatives.
Caption: Potential targeting of the PI3K/AKT/mTOR signaling pathway.
Caption: General workflow for biological evaluation.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a comparative analysis of structurally related compounds strongly suggests that derivatives of this compound hold promise as biologically active molecules, particularly in the realms of anticancer and antimicrobial research. The specific substitution pattern of a 2-fluoro and 3-methyl group on the benzyl ring is predicted to favorably influence their pharmacological properties.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the standardized assays outlined in this guide. Such studies are essential to validate these predictions and to elucidate the specific structure-activity relationships for this novel class of compounds. This foundational work will be critical in determining their potential for development as future therapeutic agents.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. oatext.com [oatext.com]
- 4. microbenotes.com [microbenotes.com]
- 5. chinbullbotany.com [chinbullbotany.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity and Chemical Composition of Popular Plant Essential Oils and Their Positive Interactions in Combination | MDPI [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Unraveling the Crystal Structure of Benzyl Alcohol Derivatives: A Comparative Guide
While specific X-ray crystallography data for 2-Fluoro-3-methylbenzyl alcohol is not publicly available in crystallographic databases, this guide provides a comparative analysis using the publicly accessible data for a closely related isomer, 4-methylbenzyl alcohol. This comparison offers valuable insights into the structural characteristics of substituted benzyl alcohols, which are crucial for researchers in drug discovery and materials science.
The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical and biological activity. For drug development professionals, this data can inform the design of more potent and selective therapeutics. This guide presents the crystallographic data for 4-methylbenzyl alcohol and outlines the general experimental protocols for obtaining such data.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-methylbenzyl alcohol, providing a benchmark for comparison with other benzyl alcohol derivatives.
| Parameter | 4-Methylbenzyl Alcohol |
| Chemical Formula | C₈H₁₀O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.37 Å, b = 13.34 Å, c = 8.51 Å |
| α = 90°, β = 97.44°, γ = 90° | |
| Volume | 717.4 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.13 g/cm³ |
| Data Collection Temperature | 293 K |
Data sourced from publicly available crystallographic information.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of benzyl alcohol derivatives.
Synthesis of Substituted Benzyl Alcohols
Substituted benzyl alcohols can be synthesized through various established organic chemistry methods. A common approach is the reduction of the corresponding substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (e.g., 4-methylbenzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted benzaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Remove the methanol using a rotary evaporator.
-
To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzyl alcohol derivative.
-
The crude product can be further purified by column chromatography or recrystallization.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation is a widely used technique for small organic molecules.
Materials:
-
Purified benzyl alcohol derivative
-
A suitable solvent or solvent system (e.g., hexane, ethyl acetate, or a mixture)
-
Small, clean vials
-
Parafilm
Procedure:
-
Dissolve a small amount of the purified compound in a suitable solvent in a clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Data Collection and Structure Determination
The following is a general workflow for collecting and analyzing X-ray diffraction data.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam of the diffractometer.
-
The diffraction data is collected at a specific temperature, often a cryogenic temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffraction pattern is recorded as a series of images as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow from synthesis to crystal structure determination.
Caption: General workflow for determining the crystal structure of a small molecule.
Substituted Benzyl Alcohols: A Comparative Review of Their Applications in Medicinal Chemistry and Organic Synthesis
For researchers, scientists, and drug development professionals, substituted benzyl alcohols represent a versatile class of compounds with a broad spectrum of applications. This guide provides a comparative analysis of their performance in key areas, supported by experimental data and detailed methodologies, to inform future research and development.
Substituted benzyl alcohols are aromatic compounds characterized by a phenyl ring bearing a hydroxymethyl group and at least one other substituent. The nature, position, and number of these substituents dramatically influence the molecule's chemical and biological properties. This versatility has made them valuable intermediates in organic synthesis and active agents in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer therapeutics.
Applications in Medicinal Chemistry
The biological activity of substituted benzyl alcohols is highly dependent on the substitution pattern on the aromatic ring. Electron-withdrawing groups, such as halogens, and lipophilic groups often enhance the antimicrobial and cytotoxic properties of these compounds.
Antimicrobial and Antifungal Activity
Substituted benzyl alcohols have demonstrated significant efficacy against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.
A study on various substituted benzyl alcohols highlighted that chloro- and dimethyl-substituted compounds were particularly effective. For instance, 3,4,5-trichlorobenzyl alcohol was identified as the most potent inhibitory compound among those tested.[1] Other derivatives, such as 4-chloro-3,5-dimethylbenzyl alcohol, 3,4-dichlorobenzyl alcohol, and 2,4-dichlorobenzyl alcohol, also showed strong bactericidal properties.[1]
In another study, nitro-substituted benzyl alcohol derivatives exhibited a broad spectrum of antifungal activity, with performance nearly matching that of the standard drug ketoconazole.[2] This highlights the potential of specific substitutions to yield highly active compounds.
Table 1: Comparative Antifungal Activity of Substituted Benzyl Alcohols against C. albicans and T. rubrum [2]
| Compound | Substituent | Zone of Inhibition (µ g/disc ) on C. albicans | Zone of Inhibition (µ g/disc ) on T. rubrum |
| A | 4-methoxy | Data not specified | Data not specified |
| B | 4-nitro | Data not specified | Data not specified |
| C | 3-nitro | No activity | Data not specified |
| D | 2-nitro | Data not specified | Data not specified |
| E | 2,4-dinitro | Data not specified | Data not specified |
| Ketoconazole | Standard Drug | Data not specified | Data not specified |
Note: Specific quantitative data for inhibition zones were mentioned as being in "Table 1" of the source document but were not available in the snippet. The table structure is provided for illustrative purposes based on the source's description.
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Substituted Benzyl Alcohols [2]
| Compound | Substituent | MIC (µg/mL) vs C. albicans | MFC (µg/mL) vs C. albicans | MIC (µg/mL) vs T. rubrum | MFC (µg/mL) vs T. rubrum |
| A | 4-methoxy | Data not specified | Data not specified | Data not specified | Data not specified |
| B | 4-nitro | Data not specified | Data not specified | Data not specified | Data not specified |
| C | 3-nitro | Data not specified | Data not specified | Data not specified | Data not specified |
| D | 2-nitro | Data not specified | Data not specified | Data not specified | Data not specified |
| E | 2,4-dinitro | Data not specified | Data not specified | Data not specified | Data not specified |
| Ketoconazole | Standard Drug | Data not specified | Data not specified | Data not specified | Data not specified |
Note: Specific quantitative data for MIC and MFC were mentioned as being in "Tables 2 and 3" of the source document but were not available in the snippet.
The Kirby-Bauer disk diffusion method is a standardized technique used to assess the susceptibility of bacteria to antimicrobial agents.[3][4]
-
Inoculum Preparation: Isolated bacterial colonies from an 18-24 hour culture are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.[4]
-
Agar Inoculation: A sterile cotton swab is dipped into the adjusted bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The swab is then streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure complete coverage. The plate is allowed to dry for about 5 minutes.[3][4]
-
Disk Placement: Paper disks impregnated with a standard concentration of the substituted benzyl alcohol are placed onto the inoculated agar surface using sterile forceps. Each disk is gently pressed down to ensure full contact with the agar.[1][4]
-
Incubation: Within 15 minutes of disk placement, the plates are inverted and incubated at 35°C ± 2°C for 18-24 hours.[4][5]
-
Result Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters.[5] This diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
Anticancer Activity
Derivatives of benzyl alcohol have also been evaluated for their potential as anticancer agents. The antiproliferative activity is typically assessed by determining the concentration required to inhibit the growth of cancer cell lines by 50% (IC50).
In one study, a series of 2-substituted benzylamino-thiazole derivatives were synthesized and tested against U-937 and SK-MEL-1 human tumor cell lines.[4][6] The p-chlorobenzylamino derivative (8e) and the p-chloro (8f) and p-methoxyphenethylamino (8k) analogues were the most active, with IC50 values ranging from 5.7 to 12.2 μM.[4][6]
Another investigation assessed the cytotoxicity of various natural and synthetic benzaldehydes and their corresponding benzyl alcohols against several human cancer cell lines.[7] O-vanillin (a substituted benzaldehyde) showed the highest cytotoxicity across all tested cell lines, with an IC50 of 35.40 μM against the breast cancer cell line MDA-MB-231 and 47.10 μM against the prostate cancer cell line PC-3.[7] The corresponding benzyl alcohol derivatives also showed activity, though generally less potent than their aldehyde precursors in this study.[7]
Table 3: Comparative Cytotoxic Activity (IC₅₀, µM) of Benzyl Alcohol Derivatives [7]
| Compound | Substituent | Breast (MDA-MB-231) | Prostate (PC-3) | Prostate (DU-145) | Colon (HT-29) |
| 4 | 3-ethoxy-4-hydroxybenzyl alcohol | >100 | >100 | >100 | >100 |
| 5 (from o-vanillin) | 2-hydroxy-3-methoxybenzyl alcohol | 35.40 ± 4.2 | 47.10 ± 3.8 | 72.50 ± 5.4 | 85.10 ± 6.5 |
| 9 (from piperonal) | 3,4-(methylenedioxy)benzyl alcohol | 65.20 ± 5.1 | 75.60 ± 4.9 | >100 | >100 |
| 12 (from vanillin) | 4-hydroxy-3-methoxybenzyl alcohol | 80.30 ± 6.2 | 95.70 ± 7.1 | >100 | >100 |
| Doxorubicin | Positive Control | < 10 | < 10 | < 10 | < 10 |
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is widely used for cytotoxicity screening.[8][9]
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: Cells are treated with various concentrations of the substituted benzyl alcohol derivatives and incubated for a specified period (e.g., 48-72 hours).[7][10]
-
Cell Fixation: The cell monolayers are fixed by gently adding cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8][10]
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution in 1% acetic acid for 30 minutes at room temperature.[8][10]
-
Washing: Unbound dye is removed by washing the plates five times with 1% (vol/vol) acetic acid. The plates are then air-dried.[11]
-
Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The optical density (absorbance) is measured on a microplate reader at approximately 510-540 nm.[8][9] The absorbance is directly proportional to the cell number. The IC50 value is calculated from the dose-response curve.
Applications in Organic Synthesis
Substituted benzyl alcohols are fundamental building blocks in organic synthesis, primarily produced through the reduction of the corresponding benzaldehydes or benzoyl halides.
Synthesis via Reduction of Benzaldehydes
The reduction of substituted benzaldehydes is a common and efficient method for preparing benzyl alcohols. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and mild reaction conditions. It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or carboxylic acids.[12]
Table 4: Comparison of Reaction Conditions for Benzaldehyde Reduction
| Reducing System | Molar Eq. (NaBH₄) | Co-reagent/Solvent | Time | Yield (%) | Reference |
| NaBH₄ / Wet SiO₂ | 0.5 | Wet SiO₂ (30% m/m), solvent-free | < 3 min | 93-99 | [13] |
| NaBH₄ / Na₂C₂O₄ | 1.5 | Na₂C₂O₄ (3 eq.), Water | Not specified | High (implied) | [14] |
| NaBH₄ / Methanol | 1.0 | Methanol | 5 min | ~60 (crude) | [7] |
The use of wet silica gel under solvent-free conditions dramatically accelerates the reaction, leading to excellent yields in minutes.[13] This method presents a green and efficient alternative to traditional solvent-based reductions.
-
Preparation: In a mortar, mix silica gel (e.g., 6.5 g) with a small amount of water to achieve the desired water content (e.g., 30% m/m).
-
Reaction Setup: Add the substituted benzaldehyde (e.g., 5.31 g, 1 mmol) and sodium borohydride (e.g., 0.95 g, 0.5 molar equivalent) to the wet silica gel.
-
Reaction: Grind the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically within a few minutes), the product is extracted from the solid mixture using an appropriate organic solvent (e.g., diethyl ether). The solvent is then evaporated to yield the corresponding benzyl alcohol.
References
- 1. microbenotes.com [microbenotes.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedscidirect.com [biomedscidirect.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scielo.br [scielo.br]
- 14. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-methylbenzyl Alcohol: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed procedures for the proper disposal of 2-Fluoro-3-methylbenzyl alcohol, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions:
Personal Protective Equipment (PPE):
To mitigate risks, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.[1]
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table includes essential identifiers and data extrapolated from reliable chemical databases and closely related analogs.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 307975-03-7 | [2] |
| Molecular Formula | C₈H₉FO | [2] |
| Molecular Weight | 140.16 g/mol | [2] |
| Physical State | Assumed to be a solid or liquid | Inferred |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. As a halogenated organic compound, it must be disposed of as hazardous waste.[3][4][5]
Experimental Protocol for Waste Neutralization is not recommended for this compound due to its hazardous nature. The primary disposal method is incineration by a licensed waste disposal facility.
Disposal Steps:
-
Segregation: Keep this compound waste separate from non-halogenated organic waste.[4][6] Mixing these waste streams can complicate the disposal process and increase costs.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.
-
The container should be labeled "Hazardous Waste" and clearly identify the contents: "Waste this compound."[5]
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure secondary containment is in place to prevent spills.
-
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Final Disposal: The designated waste disposal facility will typically dispose of halogenated organic compounds via high-temperature incineration.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-3-methylbenzyl alcohol
Essential Safety and Handling Guide for 2-Fluoro-3-methylbenzyl Alcohol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 2-Fluoro-3-methoxybenzyl alcohol, 3-(Trifluoromethyl)benzyl alcohol, and other fluorinated benzyl alcohol derivatives. It is imperative to handle this chemical with caution and to consult a certified safety professional before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] A comprehensive PPE strategy is essential to minimize exposure and ensure a safe working environment.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Must be worn to prevent splashes, mists, or aerosols from contacting the eyes.[1][4] An emergency eyewash station should be readily accessible. |
| Hand Protection | Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are recommended.[1] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged. For prolonged contact, consider double-gloving. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | A lab coat should be worn at all times in the laboratory. Additional protective garments, such as an apron or sleeve covers, may be necessary depending on the scale of the operation to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. | A NIOSH/MSHA approved respirator is recommended if ventilation is inadequate or if there is a risk of inhaling vapors, mists, or aerosols.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the chemical's integrity and preventing accidental exposure.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.[1]
-
Don all required PPE as specified in Table 1.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Decontaminate the work surface.
-
Remove and properly store or dispose of PPE.
-
Storage Plan
| Condition | Requirement | Rationale |
| Location | Store in a cool, dry, and well-ventilated area.[2] | To prevent degradation of the chemical and pressure build-up in the container. |
| Container | Keep container tightly closed.[2] | To prevent leakage and contamination. |
| Incompatibilities | Store away from strong oxidizing agents.[1] | To avoid potentially hazardous reactions. |
Spill and Disposal Plan
Immediate and appropriate action is necessary in the event of a spill or for the disposal of waste.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert, non-combustible material such as sand or vermiculite. For large spills, dike the area to prevent spreading.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent.
Disposal Plan
All chemical waste, including contaminated materials, must be disposed of in accordance with local, regional, and national regulations.[5]
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Containerization: Use a designated, properly labeled, and sealed container for the chemical waste.
-
Disposal Method: Dispose of the waste through a licensed and approved waste disposal company. For halogenated organic compounds, incineration with an afterburner and flue gas scrubber is often the recommended method.[1] Do not allow the substance to enter drains or watercourses.
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
